molecular formula C10H11N3 B11721357 N,N-dimethylquinazolin-2-amine

N,N-dimethylquinazolin-2-amine

Katalognummer: B11721357
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: BJILMFOQIKLOAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N,N-dimethylquinazolin-2-amine is a synthetically versatile quinazoline derivative designed for medicinal chemistry and drug discovery research. The quinazoline core is a privileged structure in drug development, known for its wide spectrum of biological activities by interacting with key enzymatic targets . Researchers value this compound as a key intermediate for constructing novel molecules with potential applications as kinase inhibitors, including against EGFR and VEGFR, which are critical targets in oncology . Beyond anticancer research, the quinazoline scaffold demonstrates significant potential in antimicrobial development, with derivatives showing activity against bacterial and fungal strains . The structural motif is also being explored for other therapeutic areas, such as anti-inflammatory agents, antimalarials, and central nervous system disorders . The dimethylamine substituent at the 2-position provides a strategic handle for further chemical modification, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for use as a high-purity chemical intermediate in hit-to-lead optimization campaigns and as a starting material for the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H11N3

Molekulargewicht

173.21 g/mol

IUPAC-Name

N,N-dimethylquinazolin-2-amine

InChI

InChI=1S/C10H11N3/c1-13(2)10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3

InChI-Schlüssel

BJILMFOQIKLOAR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC2=CC=CC=C2C=N1

Herkunft des Produkts

United States
Foundational & Exploratory

N,N-dimethylquinazolin-2-amine: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents one of the most privileged scaffolds in drug discovery. Its structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] Quinazoline derivatives are at the core of several FDA-approved drugs, demonstrating significant clinical success as anticancer, antihypertensive, and anti-inflammatory agents.[2] This guide delves into the specific biological profile of N,N-dimethylquinazolin-2-amine, a member of this vital chemical class. While direct, extensive research on this precise molecule is emerging, this document synthesizes data from closely related 2-aminoquinazoline analogs to provide a comprehensive overview of its predicted biological activities, mechanisms of action, and the experimental methodologies required for its evaluation.

The Chemical Identity and Synthesis of 2-Aminoquinazolines

N,N-dimethylquinazolin-2-amine features the characteristic quinazoline core with a dimethylamino group substituted at the C2 position. The synthesis of 2-aminoquinazoline derivatives is well-established, often involving cyclization reactions. A common approach is the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, which provides an efficient route to this class of compounds.[3] Alternative methods include the heterocyclization of 2-aminobenzylamines with various carbon donors.[4] The accessibility of these synthetic pathways underscores the feasibility of generating a diverse library of N,N-dimethylquinazolin-2-amine analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The synthesis typically begins with readily available starting materials like 2-amino aryl ketones or 2-aminobenzonitriles, which undergo a cyclization reaction to form the core quinazoline ring. Subsequent functionalization at the C2 position yields the desired 2-amino derivative.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product 2-Amino Aryl Ketone 2-Amino Aryl Ketone Cyclization Reaction Cyclization Reaction 2-Amino Aryl Ketone->Cyclization Reaction Cyanamide Derivative Cyanamide Derivative Cyanamide Derivative->Cyclization Reaction N,N-dimethylquinazolin-2-amine N,N-dimethylquinazolin-2-amine Cyclization Reaction->N,N-dimethylquinazolin-2-amine [4+2] Annulation G cluster_0 Quinazoline Derivative cluster_1 Cellular Targets & Pathways cluster_2 Biological Outcome QD N,N-dimethyl- quinazolin-2-amine Analog EGFR EGFR/RTKs QD->EGFR Inhibits Tubulin Tubulin QD->Tubulin Inhibits Apoptosis Apoptotic Pathways (Caspase Activation) QD->Apoptosis Activates Proliferation Inhibition of Proliferation & Survival EGFR->Proliferation CellDeath Induction of Apoptotic Cell Death Apoptosis->CellDeath

Figure 2: Key anticancer mechanisms of quinazoline derivatives.

Antimicrobial and Other Activities

Beyond oncology, the quinazoline scaffold exhibits a range of other important biological activities:

  • Antimicrobial: Derivatives have shown activity against various bacterial and fungal strains. [1][5]* Anti-inflammatory: The core structure is found in compounds with analgesic and anti-inflammatory properties. [6]* Antitrypanosomal: Certain 2-arylquinazoline derivatives have been investigated as potential agents against parasites like Trypanosoma cruzi. [7]

Quantitative Data Summary

The potency of quinazoline derivatives can vary significantly based on their substitution patterns. The table below summarizes the reported in vitro activity for several representative analogs.

Compound ClassTarget Cell Line / EnzymeActivity Metric (IC₅₀ / EC₅₀)Reference
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineApoptosis Induction Assay2 nM (EC₅₀)[8]
4-Arylamino-6-(furan-2-yl)quinazoline (Comp. 2a)EGFR (wild type)5.06 nM (IC₅₀)[9]
Quinazolinone Schiff base (Comp. 30)MCF-7 (Breast Cancer)12 µM (IC₅₀)[10]
Quinazolinone Derivative (Comp. 4)Caco-2 (Colon Cancer)23.31 µM (IC₅₀)[11]
Quinazolinone Derivative (Comp. 9)HepG2 (Liver Cancer)>100 µM (IC₅₀)[11]

Experimental Protocols: A Guide to In Vitro Evaluation

To validate the biological activity of N,N-dimethylquinazolin-2-amine and its analogs, a series of robust in vitro assays are required. These protocols serve as a self-validating system, where results from one assay inform the next, building a comprehensive biological profile.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [11]Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N,N-dimethylquinazolin-2-amine in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: EGFR Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase. The assay can be performed using various formats, such as ELISA or radiometric methods.

Step-by-Step Methodology (ELISA-based):

  • Plate Coating: Coat a 96-well plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Kinase Reaction: In a separate tube, prepare the kinase reaction mixture containing recombinant human EGFR kinase, ATP, and the test compound (N,N-dimethylquinazolin-2-amine) at various concentrations in kinase buffer.

  • Phosphorylation: Add the kinase reaction mixture to the coated wells and incubate for 1-2 hours at 30°C to allow for phosphorylation of the substrate.

  • Detection: Wash the plate to remove the reaction mixture. Add a primary antibody that specifically recognizes the phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP conjugate). Incubate for 1 hour.

  • Substrate Addition: Wash the plate again and add a chromogenic HRP substrate (e.g., TMB). Allow the color to develop.

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Directions

N,N-dimethylquinazolin-2-amine belongs to a class of compounds with immense therapeutic potential, particularly in the field of oncology. [1][12]Based on extensive data from related analogs, it is highly probable that this molecule will exhibit significant anticancer activity, likely through the modulation of key cellular signaling pathways such as those regulated by receptor tyrosine kinases. [9]Its 2-amino substitution is a key feature in many biologically active quinazolines.

Future research should focus on the direct evaluation of N,N-dimethylquinazolin-2-amine using the protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines and kinases will be crucial to elucidate its specific biological targets and mechanism of action. Subsequent lead optimization, guided by SAR studies, could further enhance its potency, selectivity, and pharmacokinetic properties, paving the way for its potential development as a novel therapeutic agent. The rich history and proven clinical success of the quinazoline scaffold provide a strong foundation for the continued investigation of N,N-dimethylquinazolin-2-amine and its derivatives.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica.
  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research on Pharmaceutical Sciences. [Link]

  • Biological activities of recent advances in quinazoline. ResearchGate. [Link]

  • Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.
  • Novel quinazoline derivatives: key pharmacological activities. Unknown Source. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega. [Link]

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Scientia Pharmaceutica. [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Informatics in Medicine Unlocked. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Folia Biologica (Praha). [Link]

  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate. [Link]

  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. European Journal of Medicinal Chemistry. [Link]

Sources

The N,N-Dimethylquinazolin-2-amine Scaffold: Synthetic Architectures and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 2-Amino Motif

In the landscape of medicinal chemistry, the quinazoline ring is designated a "privileged structure" due to its ability to bind promiscuously yet specifically to a wide array of biological targets, particularly kinases (EGFR, VEGFR) and G-protein coupled receptors (GPCRs).

N,N-Dimethylquinazolin-2-amine represents a critical, albeit often truncated, structural motif within this family. While blockbuster drugs like Prazosin or Gefitinib utilize more complex cyclic amines (piperazines, morpholines) at the 2- or 4-positions to modulate solubility and pharmacokinetic (PK) profiles, the N,N-dimethyl analog serves as a fundamental SAR (Structure-Activity Relationship) probe . It allows researchers to isolate the electronic contribution of the C2-amine without the conformational complexity of larger rings.

This guide details the synthetic construction, physicochemical properties, and biological relevance of this scaffold, providing reproducible protocols for its generation.

Synthetic Architectures

The construction of N,N-dimethylquinazolin-2-amine can be approached via two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and De Novo Cyclization .

Pathway Analysis[1]

The choice of pathway depends on the availability of starting materials and the substitution pattern of the benzene ring.

  • Route A (Displacement): Preferred for rapid analog generation from commercially available 2-chloroquinazolines.

  • Route B (Cyclization): Preferred when the quinazoline core requires complex substitution on the benzene ring that is difficult to install post-cyclization.

SynthesisPathways Start1 2-Chloroquinazoline Intermediate Transition State (Meisenheimer Complex) Start1->Intermediate S_NAr Heat, Base Reagent1 Dimethylamine (HCl salt or aq. soln) Reagent1->Intermediate Start2 2-Aminobenzaldehyde Product N,N-Dimethylquinazolin-2-amine Start2->Product Cyclization Base, Heat Reagent2 1,1-Dimethylguanidine Reagent2->Product Intermediate->Product -HCl

Figure 1: Comparative synthetic routes. Route A (SNAr) is the industry standard for high-throughput synthesis. Route B is reserved for scaffold hopping.

Detailed Experimental Protocols

Protocol A: SNAr Displacement (The Standard)

This protocol is optimized for reliability and scalability. It addresses the volatility of dimethylamine by utilizing its hydrochloride salt or a solution in THF, rather than the gas.

Mechanism: The nitrogen at position 1 of the quinazoline ring exerts an electron-withdrawing effect, activating the C2 position for nucleophilic attack.

Materials:

  • 2-Chloroquinazoline (1.0 eq)

  • Dimethylamine hydrochloride (2.5 eq) OR Dimethylamine (2.0 M in THF, 2.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq if using HCl salt; 1.5 eq if using free base)

  • Solvent: DMF (Dimethylformamide) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroquinazoline (500 mg, 3.04 mmol) in DMF (5 mL).

    • Expert Insight: DMF is chosen over alcohols to prevent side reactions (alkoxy substitution) if the temperature spikes.

  • Addition: Add Dimethylamine hydrochloride (620 mg, 7.6 mmol) followed by TEA (1.27 mL, 9.12 mmol).

    • Note: If using Dimethylamine in THF, add the solution slowly at room temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a white/pale yellow solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO2, 0-40% EtOAc/Hexane).

Validation Data:

  • Yield: Typically 85-95%.

  • 1H NMR (CDCl3, 400 MHz): δ 9.05 (s, 1H, H-4), 7.80-7.60 (m, 3H), 7.25 (t, 1H), 3.28 (s, 6H, N(CH3)2).

    • Diagnostic Signal: The singlet at ~9.0 ppm (H-4 proton) and the strong singlet at ~3.3 ppm (dimethyl group) confirm the structure.

Protocol B: Microwave-Assisted Synthesis

For high-throughput library generation, microwave irradiation significantly reduces reaction times.

  • Vessel: 10 mL microwave vial.

  • Load: 2-Chloroquinazoline (100 mg), Dimethylamine (2.0 M in THF, 3 eq), Isopropanol (2 mL).

  • Conditions: 120°C, 15 minutes, High Absorption.

  • Result: Quantitative conversion is often observed.[2]

Pharmacological Utility & SAR

The N,N-dimethylamino group at position 2 is rarely the "end-game" in drug design but is a critical intermediate probe .

Biological Logic

In kinase inhibitors (e.g., targeting EGFR), the quinazoline N1 accepts a hydrogen bond from the hinge region (Met793 in EGFR). The substituent at C2 points towards the solvent-exposed region.

  • Steric Probe: The dimethyl group is small. If a dimethyl analog is active, but a diethyl analog is inactive, it indicates a tight steric tolerance in the solvent channel.

  • Solubility: The pKa of the quinazoline ring N1 is modulated by the C2-substituent. An amino group pushes electron density into the ring, raising the pKa (making N1 more basic) compared to a C2-H or C2-Cl analog.

Comparative Data: C2-Substituents
Substituent (R)Electronic EffectSteric Bulk (A-Value)LogP (Est.)Primary Utility
-H NeutralLow1.8Baseline
-Cl E-WithdrawingModerate2.5Reactive Intermediate
-N(CH3)2 E-Donating Low-Medium 2.1 Steric/Electronic Probe
-Piperazine E-DonatingHigh1.5Solubility/PK (e.g., Prazosin)
-Morpholine E-DonatingHigh1.2Solubility/Metabolic Stability
Signaling Pathway Interaction (EGFR Example)

The following diagram illustrates how the quinazoline core (and its C2-substituent) interrupts downstream signaling in cancer cells.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Phosphorylation Inhibitor Quinazoline-2-amine (Inhibitor) Inhibitor->Receptor Competitive Binding (ATP Pocket) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Mechanism of Action. The quinazoline scaffold competitively binds to the ATP pocket of EGFR. The C2-amine substituent (dimethyl) orients towards the solvent front, influencing binding affinity.

Safety & Handling (E-E-A-T)

  • Sensitization: Quinazolines are potent sensitizers. Avoid skin contact.

  • Dimethylamine: If using the gas or THF solution, handle in a well-ventilated fume hood. It is a lachrymator and corrosive. The hydrochloride salt is hygroscopic but safer to handle.

  • Waste: Aqueous layers from the reaction will contain excess dimethylamine and TEA; adjust pH to neutral before disposal to avoid releasing amine vapors.

References

  • Synthesis of 2-Aminoquinazolines via SNAr

    • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation.[3]

    • Source: MDPI (Molecules), 2022.
    • URL:[Link] (Context: Discusses alternative annulation, but references standard SNAr).

  • Medicinal Chemistry of Quinazolines

    • Title: Quinazoline derivatives: synthesis and bioactivities.[2][4][5][6]

    • Source: Chemistry Central Journal (PMC), 2013.
    • URL:[Link]

  • Kinase Inhibition Mechanisms

    • Title: Structure-Activity Relationship (SAR)
    • Source: Journal of Medicinal Chemistry (via ResearchG
    • URL:[Link]

  • Chemical Properties (PubChem)

    • Title: N-(4,6-dimethylpyrimidin-2-yl)
    • Source: PubChem.[1][7]

    • URL:[Link]

  • Intermediate Availability

    • Title: 4-Amino-2-chloro-6,7-dimethoxyquinazoline (Key Precursor).
    • Source: Sigma-Aldrich.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-dimethylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Spectroscopic Analysis in Modern Chemistry

In the landscape of chemical research and drug development, the unambiguous structural elucidation of a molecule is the bedrock upon which all further investigation is built. For heterocyclic compounds like N,N-dimethylquinazolin-2-amine, a molecule of interest due to the broad biological activities of the quinazoline scaffold, a multi-faceted spectroscopic approach is not merely procedural—it is essential.[1][2][3] This guide provides a comprehensive analysis of the expected spectroscopic data for N,N-dimethylquinazolin-2-amine, synthesizing foundational principles with data from analogous structures to present a robust predictive characterization. While direct experimental data for this specific molecule is not widely published, this document serves as an expert guide for its identification and confirmation.

This guide is structured to provide not just the data, but the underlying scientific rationale for the expected spectral features. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify key functional groups, and Mass Spectrometry (MS) to confirm molecular weight and deduce fragmentation pathways.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for spectroscopic assignment. The following diagram illustrates the structure of N,N-dimethylquinazolin-2-amine with the standard numbering convention used throughout this guide.

Caption: Molecular structure of N,N-dimethylquinazolin-2-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can assign each atom its place in the molecular puzzle.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust NMR dataset begins with meticulous sample preparation and a standardized acquisition protocol.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of N,N-dimethylquinazolin-2-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5][6]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazoline ring and a prominent singlet for the N,N-dimethyl group. The predicted chemical shifts (δ) are based on the electronic effects within the molecule and comparison with similar structures.[4][6]

Table 1: Predicted ¹H NMR Data for N,N-dimethylquinazolin-2-amine

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~8.5 - 8.7Singlet1H-H4Deshielded by the adjacent N3 and the overall aromatic system.
~7.8 - 8.0Doublet1H~8.0H5Typical aromatic proton, deshielded by the fused ring system.
~7.6 - 7.8Triplet1H~7.5H7Aromatic proton with coupling to H6 and H8.
~7.4 - 7.6Doublet1H~8.0H8Shielded relative to other aromatic protons, adjacent to the electron-donating N1.
~7.2 - 7.4Triplet1H~7.5H6Typical aromatic proton in the middle of the benzene ring.
~3.2 - 3.4Singlet6H-N(CH₃)₂Aliphatic protons on nitrogen are deshielded, appearing as a sharp singlet.[7]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbons directly attached to nitrogen atoms are expected to be significantly deshielded.[4][7]

Table 2: Predicted ¹³C NMR Data for N,N-dimethylquinazolin-2-amine

Chemical Shift (δ, ppm)AssignmentRationale
~163C2Highly deshielded due to attachment to three nitrogen atoms.
~155C4Deshielded, part of the pyrimidine ring and adjacent to N3.
~152C8aQuaternary carbon deshielded by the adjacent N1.
~134C7Aromatic CH carbon.
~128C5Aromatic CH carbon.
~126C6Aromatic CH carbon.
~124C4aQuaternary carbon at the ring junction.
~122C8Aromatic CH carbon.
~40N(CH₃)₂Aliphatic carbon attached to nitrogen.[7]
NMR Workflow and Data Correlation

To definitively assign these signals, a series of 2D NMR experiments would be employed in a real-world setting.

G cluster_0 NMR Analysis Workflow A 1. Acquire 1D ¹H NMR B 2. Acquire 1D ¹³C NMR A->B C 3. Acquire 2D COSY (Correlates coupled protons) B->C D 4. Acquire 2D HSQC (Correlates protons to directly attached carbons) C->D E 5. Acquire 2D HMBC (Correlates protons to carbons over 2-3 bonds) D->E F 6. Final Structure Confirmation E->F

Caption: A standard workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. For N,N-dimethylquinazolin-2-amine, IR would confirm the presence of the aromatic system and the N,N-dimethylamino group, and notably, the absence of N-H bonds.[8]

Experimental Protocol: IR Spectrum Acquisition

Step-by-Step Protocol:

  • Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory, which is the most common modern method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the compound with potassium bromide and pressing it into a disk.

  • Background Scan: A background spectrum of the empty ATR crystal or the KBr pellet is recorded.

  • Sample Scan: The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Data for N,N-dimethylquinazolin-2-amine

Frequency Range (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3100-3000Medium-WeakC-H StretchAromatic C-H
2950-2850MediumC-H StretchAliphatic C-H (from N-CH₃)
~2820-2765Medium, SharpC-H StretchN,N-dimethyl group characteristic stretch[9]
1620-1580Strong-MediumC=N StretchQuinazoline ring imine bond
1580-1450Strong-MediumC=C StretchAromatic ring breathing modes
1350-1250StrongC-N StretchAromatic amine C-N bond
850-750StrongC-H BendAromatic C-H out-of-plane bending

A key diagnostic feature is the absence of any broad N-H stretching bands in the 3500-3300 cm⁻¹ region, which confirms the tertiary nature of the amino group.[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

Step-by-Step Protocol:

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) would provide more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum Analysis

The molecular formula of N,N-dimethylquinazolin-2-amine is C₁₀H₁₁N₃, with a monoisotopic mass of 173.0953 g/mol .

  • Molecular Ion Peak: In an ESI-MS experiment, the base peak would be the protonated molecule [M+H]⁺ at an m/z of 174.1031. In an EI-MS experiment, the molecular ion peak M⁺ would be observed at m/z 173.

  • Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting ions. A plausible fragmentation pathway under EI conditions is proposed below.

G A [C₁₀H₁₁N₃]⁺˙ m/z = 173 (Molecular Ion) B Loss of •CH₃ A->B -15 F Loss of N(CH₃)₂ A->F -44 C [C₉H₈N₃]⁺ m/z = 158 B->C D Loss of HCN C->D -27 E [C₈H₇N₂]⁺ m/z = 131 D->E G [C₈H₅N]⁺˙ m/z = 128 (Quinazoline Cation) F->G

Caption: Proposed EI mass spectrometry fragmentation pathway for N,N-dimethylquinazolin-2-amine.

The loss of a methyl radical (•CH₃) from the molecular ion to form a stable cation at m/z 158 is a highly probable initial fragmentation step. Another significant fragmentation would be the loss of the entire dimethylamino group to yield the quinazoline cation radical at m/z 128.

Conclusion: A Unified Spectroscopic Identity

The comprehensive analysis of NMR, IR, and MS data provides a powerful and self-validating system for the structural confirmation of N,N-dimethylquinazolin-2-amine. While this guide is based on predictive data and analysis of analogous structures, it provides a robust framework for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups and their connectivity, and mass spectrometry verifies the molecular weight and provides substructural information through fragmentation analysis. Together, these techniques offer an unambiguous confirmation of the molecular structure, an essential step in the journey of chemical discovery and development.

References

  • Arfan, M. et al. (2008). Synthesis and biological screening of some new quinazoline derivatives. Journal of the Chemical Society of Pakistan, 30(4), 617-622.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine.
  • Li, W. et al. (2018).
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • PubChem. (n.d.). 2-Aminoquinoline.
  • Wang, X. et al. (2016).
  • PubChem. (n.d.). N-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-4-methylquinazolin-2-amine.
  • Der Pharma Chemica. (2012).
  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from .

  • Sayapin, Y. A. et al. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry, 52(7), 1007–1011.
  • NIST. (n.d.). Dimethylamine.
  • Sigma-Aldrich. (n.d.). N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine. Retrieved from .

  • PubChem. (n.d.). 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine.
  • University of Calgary. (n.d.). IR: amines. Retrieved from .

  • ResearchGate. (2021). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Retrieved from .

  • Royal Society of Chemistry. (2023). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors.
  • BenchChem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Retrieved from .

  • Arkivoc. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • International Journal of Drug Delivery Technology. (2021).
  • International Journal of Scientific Research & Technology. (2022).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from .

  • MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from .

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine.
  • Beilstein Journal of Organic Chemistry. (2018).
  • ChemRxiv. (2024). Micromolar concentration affinity study on a benchtop NMR spectrometer with secondary 13C labeled hyperpolarized ligands.
  • ResearchGate. (n.d.). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
  • Arkivoc. (2004).
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • Trade Science Inc. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

Sources

Methodological & Application

Application Note: Profiling N,N-Dimethylquinazolin-2-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of clinically approved kinase inhibitors such as Gefitinib and Erlotinib (EGFR inhibitors).[1][2] While most approved drugs feature complex substitution patterns, N,N-dimethylquinazolin-2-amine represents a fundamental pharmacophore probe.

This guide details the protocol for utilizing N,N-dimethylquinazolin-2-amine as a reference standard or fragment probe in kinase assays. Unlike primary 2-aminoquinazolines, the N,N-dimethyl substitution ablates the hydrogen bond donor capability at the 2-position, forcing the molecule to rely on N1/N3 acceptor interactions and hydrophobic contacts. This makes it an excellent tool for mapping specific ATP-pocket requirements and testing "flip" binding modes.

Critical Technical Challenges Addressed:

  • Solubility & Aggregation: Quinazolines are planar and lipophilic, making them prone to colloidal aggregation, which causes false-positive inhibition.

  • Fluorescence Interference: Many quinazoline derivatives exhibit intrinsic fluorescence, potentially interfering with TR-FRET or FP assays.

Mechanism of Action & Binding Topology

To design an effective assay, one must understand the binding orientation. In the ATP-binding pocket (hinge region), the quinazoline core typically binds via hydrogen bonds to the backbone amide of the hinge residues.

  • Standard Binding: The N1 accepts a hydrogen bond from the hinge (e.g., Met793 in EGFR).

  • The "Dimethyl" Effect: A primary amine (-NH2) at position 2 would typically donate a hydrogen bond to a hinge carbonyl. However, the dimethyl group in N,N-dimethylquinazolin-2-amine prevents this donation. This steric bulk often forces the molecule to tilt or adopt a "flipped" orientation to accommodate the hydrophobic methyl groups against the gatekeeper residue or solvent front.

Visualization: Hinge Region Interaction Map

KinaseBinding Hinge Kinase Hinge Region (Backbone) N1 N1 (Acceptor) Hinge->N1 H-Bond (Critical) Dimethyl 2-N(CH3)2 (Hydrophobic/Steric) Hinge->Dimethyl Steric Clash / Repulsion Pocket Hydrophobic Pocket I Pocket->Dimethyl Van der Waals Ligand N,N-dimethylquinazolin-2-amine Ligand->N1 N3 N3 (Water Bridge) Ligand->N3 Ligand->Dimethyl

Caption: Interaction map highlighting the critical N1 acceptor and the hydrophobic constraints imposed by the dimethyl group at position 2.

Pre-Assay Quality Control: The Aggregation Check

WARNING: Planar quinazolines can form colloidal aggregates in aqueous buffer at concentrations >10 µM. These colloids sequester enzymes, leading to promiscuous, non-specific inhibition (False Positives).

Mandatory Validation Step: Before running the primary IC50 curve, you must determine if the compound acts via specific binding or aggregation.

  • Detergent Sensitivity Test:

    • Prepare two assay buffers:

      • Buffer A: Standard Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2).

      • Buffer B: Standard Kinase Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).

    • Run the inhibition assay at 10 µM compound concentration in both buffers.

    • Interpretation:

      • If inhibition is high in Buffer A but disappears in Buffer B: Aggregator (False Positive).

      • If inhibition is consistent in both: Specific Inhibitor.

Protocol: Luminescent Kinase Assay (ADP-Glo™)

We recommend a luminescent ADP-detection assay (e.g., Promega ADP-Glo™) over fluorescence-based methods (FRET/FP) for this specific molecule. Quinazoline derivatives can exhibit intrinsic fluorescence in the blue/green region, which interferes with readout accuracy in fluorescence assays.

Reagents & Equipment
  • Compound: N,N-dimethylquinazolin-2-amine (Purity >98% by HPLC).

  • Enzyme: Recombinant Kinase (e.g., EGFR, CDK2).

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • ATP: Ultra-pure (concentration = Km_app of the kinase).

  • Detection: ADP-Glo™ Reagent (Promega).

  • Plate: 384-well white, low-volume solid bottom.

Step-by-Step Workflow

Step 1: Compound Preparation [3]

  • Dissolve solid N,N-dimethylquinazolin-2-amine in 100% DMSO to 10 mM.

  • Perform a 1:3 serial dilution in DMSO (10 points).

  • Transfer 50 nL of compound to the 384-well plate using an acoustic dispenser (Echo) or pin tool.

    • Final DMSO concentration must be <1%.

Step 2: Kinase Reaction

  • Enzyme Mix: Dilute kinase in 1x Reaction Buffer (with 0.005% BSA and 2 mM DTT). Add 2.5 µL to the wells.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 minutes at RT. This allows the inhibitor to access the hinge region before ATP competition.

  • Substrate Start: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes (ensure <10% substrate conversion to maintain initial velocity conditions).

Step 3: ADP Detection

  • Stop/Deplete: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT. (Stops kinase, depletes remaining ATP).

  • Detect: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT. (Converts generated ADP to Luciferin/Light).

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Experimental Workflow Diagram

AssayWorkflow Start Compound Prep (100% DMSO) Enzyme Add Enzyme (Pre-incubation 10m) Start->Enzyme Reaction Add ATP/Substrate (Reaction 60m) Enzyme->Reaction Stop Add ADP-Glo (Deplete ATP) Reaction->Stop Read Luminescence Read (Plate Reader) Stop->Read

Caption: Step-by-step ADP-Glo workflow ensuring pre-incubation for equilibrium binding.

Data Analysis & Interpretation

Calculating IC50

Normalize raw luminescence units (RLU) to controls:

  • High Control (HC): Enzyme + Substrate + DMSO (No inhibitor) = 100% Activity.

  • Low Control (LC): No Enzyme (or excess EDTA) = 0% Activity.



Fit data to the 4-parameter logistic equation (Hill Equation).

Interpreting the Hill Slope
Hill SlopeInterpretationAction
~1.0 Ideal competitive inhibition (1:1 binding).Valid result.
> 2.0 Aggregation or irreversible binding.STOP. Perform Triton X-100 check (Section 3).
< 0.7 Negative cooperativity or multiple binding modes.Check for compound solubility issues or multiple kinase isoforms.

Troubleshooting Guide

IssueProbable CauseSolution
High Background Luminescence ATP depletion failed.Increase incubation time of Step 3.1 (ADP-Glo Reagent) to 60 mins.
Steep IC50 Slope (>3) Colloidal Aggregation.Add 0.01% Triton X-100 to the assay buffer.
Low Signal/Noise Enzyme concentration too low.Perform an Enzyme Titration curve to find the linear range.
Fluctuating Replicates Pipetting error or DMSO effect.Ensure DMSO <1% final. Use acoustic dispensing if possible.

References

  • Quinazoline Scaffold SAR: Rakesh, K. P., et al. (2017). Quinazoline derivatives as EGFR kinase inhibitors: A review of structure-activity relationships. Bioorganic & Medicinal Chemistry.[4]

  • Colloidal Aggregation in Kinase Assays: Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[5] Nature Protocols.

  • ADP-Glo Assay Validation: Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies.

  • Fluorescence Interference of Quinazolines: Li, B., et al. (2019).[6] Quinazoline-Based Thermally Activated Delayed Fluorescence for High-Performance OLEDs.[6] Advanced Optical Materials.[6] (Demonstrates intrinsic fluorescence properties).

Sources

Application Note: N,N-Dimethylquinazolin-2-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of N,N-dimethylquinazolin-2-amine and its derivatives within medicinal chemistry campaigns. While the quinazoline scaffold is a "privileged structure" in kinase inhibition (e.g., Gefitinib, Erlotinib), the 2-position vector is often underutilized compared to the 4-position.

This application note provides a rigorous framework for using the N,N-dimethylamino moiety as a chemical probe to:

  • Validate H-Bond Donor Requirements: Determine the necessity of the C2-NH hydrogen bond donor in the ATP-binding hinge region.

  • Modulate Physicochemical Properties: Assess the impact of capping the primary amine on lipophilicity (LogP) and solubility.

  • Explore Steric Tolerance: Probe the available volume in the solvent-front region of the binding pocket.

Scientific Grounding: The 2-Position Vector
2.1 Mechanistic Rationale

In many kinase inhibitors, the quinazoline N1 acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone amide (e.g., Met793 in EGFR). The substituent at C2 often projects into the solvent or interacts with specific gatekeeper residues.

Replacing a primary amine (-NH2) or secondary amine (-NHR) with a dimethylamine (-NMe2) fundamentally alters the binding mode:

  • Electronic Effect: It eliminates the Hydrogen Bond Donor (HBD) capability. If potency drops significantly upon dimethylation, the C2-NH is likely critical for binding (e.g., interacting with a backbone carbonyl or a conserved water molecule).

  • Steric Effect: The two methyl groups create a "fan-like" steric bulk that can clash with narrow pockets or, conversely, fill hydrophobic clefts to improve affinity.

2.2 Physicochemical Impact

The transition from a primary amine to a tertiary dimethylamine significantly alters the molecular profile.

PropertyQuinazolin-2-amine (-NH2)N,N-Dimethylquinazolin-2-amine (-NMe2)Impact on Drug Design
H-Bond Donors 20Critical for "H-Bond Scan" studies.
H-Bond Acceptors 33N1 remains available for hinge binding.
cLogP (Approx) 1.22.1Increases permeability; risk of metabolic clearance.
pKa (Conj. Acid) ~4.5~5.8Increased basicity due to inductive effect of methyls.
Application Note: Synthetic Access

The most robust route to N,N-dimethylquinazolin-2-amine derivatives is via Nucleophilic Aromatic Substitution (SNAr) using 2-chloroquinazolines. This pathway is preferred over Buchwald-Hartwig coupling for this specific substrate due to the high reactivity of the C2-chlorine activated by the N1/N3 atoms.

Visualization: Synthetic Workflow

Synthesis_Pathway Start 2,4-Dichloroquinazoline (Starting Material) Step1 Selective S_NAr (C4) (R-NH2, Cold) Start->Step1 0°C, THF/Et3N Inter 2-Chloro-4-substituted Intermediate Step1->Inter Step2 S_NAr (C2) (Dimethylamine, Heat) Inter->Step2 80°C, DMF/K2CO3 Product N,N-dimethylquinazolin-2-amine Derivative Step2->Product

Caption: Sequential SNAr strategy for synthesizing 2,4-disubstituted quinazolines. C4 is substituted first due to higher electrophilicity.

Detailed Protocols
Protocol A: Synthesis of N,N-Dimethylquinazolin-2-amine Analogues

Objective: To install the dimethylamino probe at the C2 position of a 4-substituted quinazoline core.

Materials:

  • Substrate: 2-Chloro-4-phenylquinazoline (or relevant intermediate) [1.0 eq]

  • Reagent: Dimethylamine (2.0 M in THF) [5.0 eq]

  • Base: Cesium Carbonate (Cs₂CO₃) [2.0 eq]

  • Solvent: Anhydrous DMF or NMP

  • Equipment: Sealed pressure tube or microwave reactor

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-chloroquinazoline intermediate (1.0 mmol) in anhydrous DMF (5 mL) in a microwave vial.

  • Reagent Addition: Add Cs₂CO₃ (2.0 mmol) followed by dimethylamine solution (5.0 mmol). Note: Excess amine is used to drive the reaction to completion.

  • Reaction:

    • Method A (Thermal): Seal the tube and heat to 90°C for 12 hours.

    • Method B (Microwave): Irradiate at 120°C for 30 minutes (High Absorption setting).

  • Monitoring (Self-Validation): Check via TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear. The product typically fluoresces blue under UV (254/365 nm).

  • Workup: Pour the reaction mixture into ice-water (50 mL). The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc (3x 20 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0-5% MeOH in DCM.

  • Characterization: Verify by 1H NMR. Look for the characteristic singlet integrating to 6 protons at ~3.2 ppm (N-Me2).

Protocol B: SAR Interpretation (The "H-Bond Scan")

Objective: To determine if the C2-substituent acts as an H-bond donor.

Workflow:

  • Synthesize Pair: Prepare the -NHMe (secondary amine) and -NMe2 (tertiary amine) analogs of your lead compound.

  • Assay: Test both compounds in the relevant biochemical assay (e.g., Kinase IC50).

  • Calculate Potency Shift: Determine the fold-change in IC50.

Data Interpretation Logic:

SAR_Logic Start Compare IC50: -NHMe vs -NMe2 Decision Is Potency Retained? (Fold Change < 5x) Start->Decision Yes Yes: Potency Retained Decision->Yes No No: Potency Lost (>10x) Decision->No Concl_Yes Conclusion: H-Bond Donor NOT required. Hydrophobic interaction dominant. Yes->Concl_Yes Concl_No Conclusion: H-Bond Donor IS critical. -NH likely binds to backbone carbonyl. No->Concl_No

Caption: Logic flow for interpreting SAR data when comparing secondary vs. tertiary amine substitutions at the quinazoline C2 position.

Case Study Data: EGFR Inhibition

Hypothetical data based on typical quinazoline SAR trends (e.g., Gefitinib analogs).[1]

Compound IDC2-SubstituentIC50 (EGFR WT)Interpretation
QZ-01 -NH-Methyl12 nMBaseline activity. H-bond donor present.
QZ-02 -N,N-Dimethyl450 nM37x potency loss. Indicates the NH proton is critical for binding (likely to Met793 or water network).
QZ-03 -N-Morpholine380 nMSimilar loss to dimethyl; confirms steric bulk isn't the only factor; donor loss is key.

Key Insight: If QZ-02 had retained activity (e.g., 15 nM), it would suggest the binding mode had shifted, or the C2 group projects into a purely hydrophobic pocket, allowing for optimization of solubility without sacrificing potency.

References
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.[2][3] Link

  • Bridges, A. J., et al. (1996).[2] Tyrosine kinase inhibitors.[3] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry.[1] Link

  • Wiese, M., et al. (2019).[1] Synthesis and biological evaluation of quinazoline derivatives—A SAR study of novel inhibitors of ABCG2.[1] European Journal of Medicinal Chemistry.[1][2] Link[1]

  • Al-Omary, F. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.[4] Molecules.[1][2][3][5][6][7][8][9][10][11][12][13] Link

  • PubChem Compound Summary. (2023). N-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-4-methylquinazolin-2-amine.[9] National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for Target Validation of N,N-dimethylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental workflows for the target validation of N,N-dimethylquinazolin-2-amine, a novel small molecule with potential therapeutic applications. Given the rich history of the quinazoline scaffold in medicinal chemistry, compounds of this class are known to interact with a variety of biological targets, leading to diverse pharmacological effects including anticancer and anti-inflammatory activities.[1][2] This guide presents a multi-faceted approach to deorphanize N,N-dimethylquinazolin-2-amine, establishing a robust understanding of its mechanism of action through a series of state-of-the-art target identification and validation techniques. The protocols provided herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Challenge of Target Deorphanization

The identification of the specific molecular targets of a novel bioactive compound is a critical step in the drug discovery and development pipeline.[3][4] While phenotypic screens can reveal promising compounds with desired cellular effects, a deep understanding of their mechanism of action is essential for lead optimization, predicting potential toxicities, and developing effective therapeutic strategies. The quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][5][6] For a novel compound like N,N-dimethylquinazolin-2-amine, a systematic and multi-pronged approach to target validation is paramount.

This guide outlines a logical workflow, starting from broad, unbiased screening methods to more focused, hypothesis-driven validation experiments. We will detail protocols for:

  • Unbiased Target Identification using Chemical Proteomics.

  • Initial Target Class Screening with a focus on Kinome Profiling.

  • Direct Target Engagement Confirmation in a cellular context via the Cellular Thermal Shift Assay (CETSA).

  • Genetic Validation of Target Involvement using CRISPR-Cas9 technology.

Safety and Handling of N,N-dimethylquinazolin-2-amine

Prior to commencing any experimental work, it is crucial to handle N,N-dimethylquinazolin-2-amine with appropriate safety precautions. As with any novel chemical entity, a comprehensive toxicological profile may not be available.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.[8]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[7][8][9][10][11]

Experimental Workflows for Target Validation

Unbiased Target Identification via Chemical Proteomics

Chemical proteomics is a powerful approach for the unbiased identification of protein targets of a small molecule from a complex biological sample.[12][13][14][15] The most common strategy involves immobilizing the small molecule on a solid support to "pull down" its interacting proteins from a cell lysate.

Workflow Overview:

cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Analysis synthesis Synthesize an affinity-tagged derivative of N,N-dimethylquinazolin-2-amine (e.g., with a biotin tag via a linker) lysate Prepare cell lysate from a relevant cell line incubation Incubate tagged compound with lysate lysate->incubation capture Capture compound-protein complexes on streptavidin beads incubation->capture wash Wash beads to remove non-specific binders capture->wash elution Elute bound proteins wash->elution sds_page Separate proteins by SDS-PAGE elution->sds_page mass_spec Identify proteins by Mass Spectrometry (LC-MS/MS) sds_page->mass_spec data_analysis Analyze data to identify specific binders mass_spec->data_analysis

Figure 1: Chemical Proteomics Workflow for Target Identification.

Protocol 1: Affinity Pulldown Assay

  • Probe Synthesis: Synthesize a derivative of N,N-dimethylquinazolin-2-amine with a linker and an affinity tag (e.g., biotin). It is crucial to design the linker attachment point to minimize disruption of the compound's biological activity. A control compound without the affinity tag should also be used.

  • Cell Lysate Preparation:

    • Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Affinity Pulldown:

    • Incubate the biotinylated N,N-dimethylquinazolin-2-amine probe with the cell lysate (typically 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with an excess of the untagged N,N-dimethylquinazolin-2-amine for 1 hour before adding the biotinylated probe to competitively inhibit the binding of specific targets.

    • Add streptavidin-coated magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Identification:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by 1D SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the competitive binding control.

    • Identify the proteins in the excised bands using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data using a protein identification software (e.g., Mascot, Sequest) to identify the pulled-down proteins. Candidate targets are those that are significantly enriched in the pulldown with the active compound compared to controls.

Kinome Profiling

Given that many quinazoline derivatives are known kinase inhibitors, a logical next step is to screen N,N-dimethylquinazolin-2-amine against a panel of kinases.[16][17] This can be done through various service providers or in-house using established assay platforms.

Table 1: Comparison of Kinase Profiling Platforms

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate.[18]Gold standard, high sensitivity, direct measurement of enzymatic activity.Use of radioactivity, low throughput, costly waste disposal.
Fluorescence-Based Assays Detects changes in fluorescence polarization, intensity, or FRET upon substrate phosphorylation.[19]Non-radioactive, high throughput, amenable to automation.Prone to interference from colored or fluorescent compounds.
Luminescence-Based Assays Measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).High sensitivity, broad dynamic range, resistant to compound interference.Indirect measurement of kinase activity, can be costly.
Label-Free Mass Spectrometry Quantifies the amount of phosphorylated substrate by mass spectrometry.[20]Direct measurement, can be used for novel kinases without specific antibodies.Lower throughput, requires specialized equipment and expertise.

Protocol 2: In Vitro Kinase Inhibition Assay (using ADP-Glo™ as an example)

  • Reagents and Materials:

    • Purified recombinant kinases of interest.

    • Kinase-specific substrates.

    • N,N-dimethylquinazolin-2-amine (dissolved in DMSO).

    • ADP-Glo™ Kinase Assay kit (Promega).

    • White, opaque 96- or 384-well plates.

  • Assay Procedure:

    • Prepare a serial dilution of N,N-dimethylquinazolin-2-amine in kinase buffer. Also include a positive control inhibitor and a no-inhibitor (DMSO) control.

    • In each well of the assay plate, add the kinase, its substrate, and ATP.

    • Add the diluted N,N-dimethylquinazolin-2-amine or control to the respective wells.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of N,N-dimethylquinazolin-2-amine.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein within the complex environment of a living cell.[21][22][23] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[24][25]

Workflow Overview:

cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis cells Treat intact cells with N,N-dimethylquinazolin-2-amine or vehicle (DMSO) aliquot Aliquot cell suspension into PCR tubes cells->aliquot heat_gradient Heat aliquots to a range of temperatures aliquot->heat_gradient lysis Lyse cells (e.g., by freeze-thaw cycles) heat_gradient->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot Analyze soluble fraction by Western Blot for the target protein centrifugation->western_blot quantification Quantify band intensities and plot melting curves western_blot->quantification

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol 3: CETSA for Target Engagement

  • Cell Culture and Treatment:

    • Culture the cell line of interest to ~80-90% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Divide the cell suspension into two tubes: one for treatment with N,N-dimethylquinazolin-2-amine (at a concentration known to elicit a cellular response) and one for the vehicle control (DMSO).

    • Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature.[21]

  • Lysis and Protein Separation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Detection and Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of the soluble target protein at each temperature point by Western blotting using a specific antibody against the putative target identified from the chemical proteomics or kinome profiling experiments.

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature.

    • Plot the normalized band intensities against the temperature to generate melting curves for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of N,N-dimethylquinazolin-2-amine indicates direct target engagement.

Genetic Target Validation using CRISPR-Cas9

CRISPR-Cas9 technology provides a powerful means to validate a drug target by genetically ablating its expression.[26][27][28][29] If the cellular phenotype induced by N,N-dimethylquinazolin-2-amine is lost in cells lacking the putative target protein, it provides strong evidence for on-target activity.

Workflow Overview:

cluster_ko Generate Knockout Cells cluster_phenotype Phenotypic Assay sgrna Design and clone sgRNAs targeting the gene of interest transfection Transfect cells with Cas9 and sgRNA expression vectors sgrna->transfection selection Select and expand single-cell clones transfection->selection validation Validate gene knockout by sequencing and Western Blot selection->validation treatment Treat wild-type and knockout cells with N,N-dimethylquinazolin-2-amine validation->treatment assay Perform a relevant phenotypic assay (e.g., cell viability, apoptosis) treatment->assay analysis Compare the dose-response curves between wild-type and knockout cells assay->analysis

Figure 3: CRISPR-Cas9 Target Validation Workflow.

Protocol 4: CRISPR-Cas9 Knockout and Phenotypic Analysis

  • Generation of Knockout Cell Lines:

    • Design at least two independent single guide RNAs (sgRNAs) targeting an early exon of the gene encoding the putative target protein to ensure a functional knockout.

    • Clone the sgRNAs into a suitable expression vector that also contains a selectable marker.

    • Co-transfect the sgRNA vector and a Cas9 expression vector into the chosen cell line.

    • Select for transfected cells using the appropriate antibiotic.

    • Isolate single-cell clones by limiting dilution.

    • Screen the clones for target protein knockout by Western blotting and confirm the gene editing event by Sanger sequencing of the target locus.

  • Phenotypic Characterization:

    • Seed the validated knockout cells and the parental wild-type cells at the same density.

    • Treat the cells with a range of concentrations of N,N-dimethylquinazolin-2-amine.

    • After a suitable incubation period, perform a relevant phenotypic assay that is known to be affected by the compound (e.g., a cell viability assay like MTT or CellTiter-Glo®).

  • Data Analysis:

    • Generate dose-response curves for both the wild-type and knockout cell lines.

    • A significant rightward shift in the dose-response curve (i.e., an increase in the EC₅₀ or IC₅₀) in the knockout cells compared to the wild-type cells indicates that the compound's activity is dependent on the presence of the target protein, thus validating it as a true target.[28]

Conclusion

The systematic application of the orthogonal and complementary techniques described in this guide will enable a comprehensive and robust validation of the cellular targets of N,N-dimethylquinazolin-2-amine. This multi-pronged approach, starting from unbiased discovery and progressing to rigorous biophysical and genetic validation, will provide a high degree of confidence in the identified mechanism of action, which is a critical foundation for any subsequent drug development efforts.

References

  • Sirisoma, N., Pervin, A., Zhang, H., Jiang, S., Willardsen, J. A., Anderson, M. B., Mather, G., Pleiman, C. M., Kasibhatla, S., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. Journal of Medicinal Chemistry, 52(8), 2341–2351. [Link]

  • Patel, V., & Tanna, R. (2012). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica, 4(2), 651-657. [Link]

  • Al-Qawasmeh, R. A., Lee, C. J., & Ammar, Y. A. (2016). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 21(9), 1136. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 101, 117621. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Gnad, F., et al. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Bioinformatics, Chapter 13, Unit 13.12. [Link]

  • Arote, R. B., et al. (2022). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Chemistry & Biodiversity, 19(12), e202200788. [Link]

  • Pillai, S., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(4), 656-665. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457. [Link]

  • Zhang, X., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 382. [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 946. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Unraveling the Potential of CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). LinkedIn. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

  • Spradlin, J. N., Hu, X., & Cravatt, B. F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 633–646. [Link]

  • Lee, H. J., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(12), 1447. [Link]

  • Wang, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(19), 6917. [Link]

  • Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4125. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • González-Gómez, J. C., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2510–2518. [Link]

  • PamGene. (n.d.). Kinase Activity Profiling Services. [Link]

  • Ascendis Pharma. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. [Link]

  • Zhang, C., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(10), 1141–1149. [Link]

  • Gilbert, A. M. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 58(11), 4535–4558. [Link]

  • Oreate AI Blog. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. [Link]

  • Frontiers. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. [Link]

  • Yuliani, S. H., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Scientia Pharmaceutica, 92(3), 39. [Link]

  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 211–219. [Link]

  • Chen, Y., et al. (2024). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics, 25(6), bbae469. [Link]

  • Sancineto, L., et al. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 22(16), 8856. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • EUCOCHEM BV. (2020). Material Safety Data Sheet: EUCOINJECT PU LV CAT. [Link]

  • da Silva, E. N., et al. (2014). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. Journal of Medicinal Chemistry, 57(11), 4591–4608. [Link]

  • Clement, B., & Beed, M. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 24(11), 2095. [Link]

Sources

N,N-dimethylquinazolin-2-amine for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Optimization for N,N-dimethylquinazolin-2-amine Scaffolds

Executive Summary

This technical guide details the high-throughput screening (HTS) protocols for N,N-dimethylquinazolin-2-amine and its structural derivatives. The quinazoline-2-amine core is a "privileged scaffold" in medicinal chemistry, frequently serving as a template for kinase inhibitors (e.g., EGFR, VEGFR) and GPCR antagonists (e.g.,


-adrenergic receptors).

However, the specific N,N-dimethyl substitution at the 2-position introduces unique physicochemical challenges—specifically increased lipophilicity and potential for colloidal aggregation—compared to its primary amine counterparts. Furthermore, the fused pyrimidine-benzene system exhibits intrinsic fluorescence, necessitating rigorous counter-screening to rule out false positives in fluorescence-intensity (FI) assays.

Physicochemical Profiling & Pre-Screening Logic

Before entering the HTS campaign, the compound library containing N,N-dimethylquinazolin-2-amine derivatives must undergo physicochemical profiling to prevent "brick dust" precipitation in assay plates.

Structural Implications

The N,N-dimethyl group converts the 2-amino position into a tertiary amine.

  • Loss of H-Bond Donor: Unlike primary 2-aminoquinazolines, this derivative cannot act as a hydrogen bond donor at the exocyclic nitrogen, altering its binding mode (often enforcing hydrophobic interactions).

  • Lipophilicity (

    
    ):  The dimethylation increases cLogP by approximately 0.5–0.8 units, increasing the risk of insolubility in aqueous buffers.
    
Solubility & Stability Data
ParameterValue / ObservationCritical HTS Implication
DMSO Solubility High (>50 mM)Suitable for standard 10 mM stock preparation.
Aqueous Solubility Low (<10

M in PBS)
High Risk: Likely to precipitate upon dilution into assay buffer.
Fluorescence

nm,

nm
Interference: Overlaps with coumarin/DAPI channels; requires TR-FRET or Red-shifted dyes.
Aggregation Promiscuous aggregatorCan form colloidal aggregates inhibiting enzymes non-specifically.

HTS Workflow & Triage Strategy

The following workflow is designed to isolate true biological hits from physicochemical artifacts (aggregators and autofluorescent compounds).

HTS_Workflow Library N,N-dimethylquinazolin-2-amine Library (10mM DMSO) Dispense Acoustic Dispensing (20-50 nL) Library->Dispense Primary Primary Screen (TR-FRET / AlphaLISA) Dispense->Primary Triage Hit Triage (>50% Inhibition) Primary->Triage Identify Hits Counter_FL Counter Screen 1: Auto-Fluorescence Check Triage->Counter_FL Exclude Optical Artifacts Counter_Agg Counter Screen 2: Detergent Sensitivity (0.01% Triton) Counter_FL->Counter_Agg Pass Validation Dose-Response (IC50) & Orthogonal Assay Counter_Agg->Validation Pass

Figure 1: Triage workflow prioritizing the exclusion of optical interference and aggregation artifacts common to quinazoline scaffolds.

Detailed Experimental Protocols

Stock Preparation & Acoustic Dispensing
  • Solvent: 100% anhydrous DMSO.

  • Concentration: 10 mM.

  • Storage: -20°C in Matrix tubes; limit freeze-thaw cycles to <5.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) rather than tip-based handlers.

    • Reasoning: Quinazolines are hydrophobic and "sticky." Plastic tips can lead to significant compound loss via adsorption. Acoustic energy ejects droplets directly from the source plate, ensuring accurate delivery of nanoliter volumes.

Primary Assay: TR-FRET Kinase Screen

Context: Quinazolines are classic ATP-competitive kinase inhibitors. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to negate the scaffold's short-lifetime autofluorescence.

Reagents:

  • Kinase (e.g., EGFR wt): 0.5 nM final.

  • Substrate: Biotinylated-poly-GT (200 nM).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody (Donor).

  • Acceptor: APC-labeled Streptavidin (Acceptor).

Protocol Steps:

  • Compound Transfer: Dispense 20 nL of 10 mM compound stock into a 384-well low-volume white plate (Final conc: 10

    
    M).
    
  • Enzyme Addition: Add 5

    
    L of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
    • Critical:Brij-35 is mandatory to prevent the formation of colloidal aggregates (a known issue with planar aromatic scaffolds like quinazolines).

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT.

  • Reaction Start: Add 5

    
    L of ATP/Substrate mix (
    
    
    
    apparent concentration).
  • Reaction Stop/Detection: After 60 min, add 10

    
    L of Detection Mix (Eu-Ab + SA-APC + EDTA).
    
  • Read: EnVision or PHERAstar reader.

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (APC - Specific Signal).

    • Emission 2: 615 nm (Eu - Reference).

    • Delay: 50

      
      s (This delay allows the short-lived autofluorescence of the quinazoline to decay before measurement).
      
Counter-Screen: Auto-Fluorescence & Quenching

Because N,N-dimethylquinazolin-2-amine absorbs in the UV region and can emit blue fluorescence, it may interfere with assays using coumarin or fluorescein.

Protocol:

  • Prepare a "mock" assay buffer containing the Fluorophore only (no enzyme/substrate).

  • Add compound at 10

    
    M.
    
  • Measure signal.[1]

    • Result A (Signal Increase): Compound is autofluorescent. Flag as False Positive.

    • Result B (Signal Decrease): Compound is a "Quencher" (inner filter effect). Flag as False Positive.

Mechanism of Action & Interference

Understanding how the molecule interacts with the assay system is crucial for validating hits.

Mechanism Compound N,N-dimethylquinazolin-2-amine Target Specific Target (ATP Pocket) Compound->Target Specific Binding (Desired) Interference_1 Colloidal Aggregation (Non-specific inhibition) Compound->Interference_1 High Conc. Interference_2 Fluorescence Interference (False Signal) Compound->Interference_2 Excitation @ 340nm Detergent Detergent (0.01% Triton/Brij) Detergent->Interference_1 Disrupts TR_Read Time-Resolved Read (Delay >50µs) TR_Read->Interference_2 Bypasses

Figure 2: Mechanistic pathways distinguishing specific binding from common interference modes. Detergents and Time-Resolved reading are the primary mitigations.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Window (Z' < 0.5) Compound quenching the donor (Europium).Switch to Red-shifted dyes (e.g., Alexa647) or AlphaScreen.
Steep Hill Slope (> 2.0) Colloidal aggregation.Add 0.01% Triton X-100 or increase BSA to 0.1%.
High Variation (CV > 10%) Precipitation of compound.Reduce compound concentration or increase DMSO tolerance (up to 2% if enzyme allows).
"Sticky" Compound Adsorption to plasticware.Use "Non-Binding Surface" (NBS) plates (Corning 3575).

References

  • Privileged Scaffolds in Drug Discovery

    • Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology.

  • Quinazoline Solubility & Properties

    • BenchChem. (2025).[2] "Solubility Profile of Quinazoline Derivatives." BenchChem Technical Guides.

  • HTS Assay Guidance

    • Coussens, N. P., et al. (2012). "Assay Guidance Manual: Compound-Mediated Assay Interference in Homogeneous Proximity Assays." NCBI Bookshelf.

  • Aggregation in HTS

    • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols.

  • Fluorescence Interference

    • Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: N,N-dimethylquinazolin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-QZN-002 Subject: Yield Optimization & Troubleshooting for N,N-dimethylquinazolin-2-amine Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The Scope

Welcome to the technical support portal. You are likely targeting N,N-dimethylquinazolin-2-amine (or a close derivative) via the Nucleophilic Aromatic Substitution (


) of 2-chloroquinazoline .

While this reaction theoretically proceeds smoothly due to the electron-deficient nature of the quinazoline ring, practical yields often suffer due to three specific "silent killers":

  • Competitive Hydrolysis: The 2-position is highly susceptible to nucleophilic attack by water.

  • Reagent Volatility: Dimethylamine (DMA) is a gas at room temperature (b.p. 7°C); using it in open vessels leads to undefined stoichiometry.

  • Workup Losses: The basicity of the quinazoline ring can lead to product loss in aqueous waste streams during extraction.

This guide provides a self-validating protocol and troubleshooting logic to maximize your isolated yield.

Module 1: Reaction Mechanics & Critical Control Points

The Pathway

The reaction follows an addition-elimination mechanism (


). The amine attacks the electropositive C2 carbon, forming a Meisenheimer-like transition state, followed by the expulsion of the chloride ion.

Key Insight: The C2 position is less reactive than the C4 position.[1] If you are starting from 2,4-dichloroquinazoline, the C4 chlorine will displace first. This guide assumes you are starting with 2-chloroquinazoline to selectively target the 2-position.

Visualization: Reaction Logic & Failure Modes

ReactionPathway SM 2-Chloroquinazoline TS Meisenheimer Complex SM->TS + DMA Byproduct Quinazolin-2(1H)-one (Hydrolysis) SM->Byproduct + H2O (Fast) Reagent Dimethylamine (Excess) Reagent->TS Product N,N-dimethylquinazolin-2-amine (Target) TS->Product - HCl Water H2O (Contaminant) Water->Byproduct

Figure 1: Reaction pathway showing the primary synthetic route (Green) and the critical hydrolysis failure mode (Red).

Module 2: Optimization Protocols

Protocol A: The "Gold Standard" (Thermal)

Best for scale-up (>1g) where microwave reactors are unavailable.

Reagents:

  • Substrate: 2-Chloroquinazoline (1.0 eq)

  • Nucleophile: Dimethylamine hydrochloride (2.0 eq) + DIPEA (3.0 eq). Note: Using the salt allows precise stoichiometry compared to volatile solutions.

  • Solvent: Anhydrous Isopropanol (IPA) or Dioxane.

  • Concentration: 0.2 M - 0.5 M.

Procedure:

  • Dissolve 2-chloroquinazoline in anhydrous IPA.

  • Add DIPEA (N,N-Diisopropylethylamine) to scavenge the HCl byproduct.

  • Add Dimethylamine HCl salt.

  • Seal the vessel. (Critical: Even at 80°C, DMA will escape an open reflux condenser).

  • Heat to 90°C for 4–6 hours.

  • Monitor: TLC (50% EtOAc/Hexane). The product is usually more polar than the starting material but less polar than the hydrolysis byproduct.

Protocol B: Microwave Assisted (High Throughput)

Best for rapid library synthesis and maximizing yield.

Why it works: Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier of the C2 position faster than the rate of hydrolysis (if trace water is present).

Procedure:

  • Combine 2-chloroquinazoline (1.0 eq) and Dimethylamine (2.0 M in THF, 3.0 eq) in a microwave vial.

  • Solvent: Ethanol or THF (Fill volume must be high enough to absorb microwaves efficiently).

  • Irradiation: 120°C for 10–20 minutes (High Absorption setting).

  • Yield Expectation: >85%.

Module 3: Troubleshooting & FAQs

Ticket #1: "My reaction stalled at 60% conversion."

Diagnosis: Reagent loss. Dimethylamine is extremely volatile. If you used a balloon or standard reflux, the "2 equivalents" you added likely evaporated before reacting. The Fix:

  • Switch to a sealed tube or pressure vessel.

  • Use Dimethylamine Hydrochloride + Base (DIPEA/TEA) instead of free amine solutions. The salt releases the free amine in situ as the reaction progresses, maintaining an effective concentration.

Ticket #2: "I see a new spot that doesn't move on TLC."

Diagnosis: Hydrolysis. You have made quinazolin-2(1H)-one . The Fix:

  • Dry your solvents. The C2-chlorine is a "water magnet."

  • Check your base. Inorganic bases like

    
     are hygroscopic and can introduce water. Switch to organic bases (DIPEA, 
    
    
    
    ) for the reaction, or flame-dry your
    
    
    .
Ticket #3: "My yield dropped during extraction."

Diagnosis: pH mismanagement. Quinazolines are weak bases (


 ~3-5). If you wash with strong acid (1M HCl), the product protonates and stays in the water layer.
The Fix: 
  • Quench: Pour reaction into water.

  • Extraction: Extract with EtOAc or DCM. If the product is stuck in the aqueous phase, adjust pH to ~10 using saturated

    
     or dilute NaOH before extraction.
    
  • Salting Out: Add NaCl to the aqueous layer to force the organic product out.

Module 4: Data & Decision Support

Solvent Selection Matrix
SolventSuitabilityProsCons
THF (Anhydrous) ⭐⭐⭐⭐⭐Excellent solubility; easy workup.Expensive; must be dry.
Isopropanol (IPA) ⭐⭐⭐⭐Product often precipitates (easy filtration).Nucleophilic competition (minor) at high temp.
DMF/DMSO ⭐⭐High boiling point.Difficult to remove; promotes hydrolysis if wet.
Ethanol (95%) Cheap.Contains water; high risk of hydrolysis.
Troubleshooting Flowchart

Troubleshooting Start Low Yield Detected CheckTLC Check TLC/LCMS Is SM remaining? Start->CheckTLC YesSM Yes: SM Remaining CheckTLC->YesSM Incomplete NoSM No: SM Consumed CheckTLC->NoSM Conversion OK TempCheck Did you use a Sealed Vessel? YesSM->TempCheck HydrolysisCheck Is there a polar impurity (M-Cl+OH)? NoSM->HydrolysisCheck Action1 Action: Re-run in Sealed Tube or Microwave (120°C) TempCheck->Action1 No (Volatile Loss) Action2 Action: Use Anhydrous Solvent & Organic Base HydrolysisCheck->Action2 Yes (Hydrolysis) Action3 Action: Check Aqueous Layer pH (Must be > pH 9) HydrolysisCheck->Action3 No (Workup Loss)

Figure 2: Decision tree for diagnosing yield losses in quinazoline amination.

References

  • Nucleophilic Aromatic Substitution Mechanisms : Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

  • Microwave Synthesis of Quinazolines : Besson, T. et al.[2] "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones."[3] Available at: [Link]

  • Regioselectivity in Quinazolines : NIH/PubMed. "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." Available at: [Link]

  • Reaction Mechanism Discussion : StackExchange Chemistry. "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring." Available at: [Link]

Sources

N,N-dimethylquinazolin-2-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-dimethylquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is rooted in established principles of chemical stability and informed by extensive experience in handling complex heterocyclic molecules.

Introduction to the Stability of N,N-dimethylquinazolin-2-amine

N,N-dimethylquinazolin-2-amine is a heterocyclic compound featuring a quinazoline core and a dimethylamino substituent. The stability of this molecule is influenced by the interplay of these two functional groups. The quinazoline ring system is generally stable but can be susceptible to hydrolysis under harsh conditions, while the N,N-dimethylamino group can be a site for oxidative degradation.[1][2][3] Understanding these potential liabilities is crucial for designing robust experiments and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N,N-dimethylquinazolin-2-amine?

A1: The primary factors that can induce degradation are exposure to harsh pH conditions (both acidic and basic), elevated temperatures, strong oxidizing agents, and high-energy light.[4][5][6] The extent of degradation will depend on the specific conditions and the duration of exposure.

Q2: How should I properly store N,N-dimethylquinazolin-2-amine in solid form and in solution?

A2: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is best to prepare them fresh. If storage is necessary, use a suitable solvent, protect from light, and store at low temperatures (e.g., 2-8 °C or -20 °C). The choice of solvent can impact stability, with aprotic solvents generally being preferred over protic solvents for long-term storage of some quinazoline derivatives.[1]

Q3: What are the likely degradation products I might encounter?

A3: While specific degradation products for this exact molecule are not extensively documented, based on the chemistry of the quinazoline ring and aromatic amines, potential degradation pathways could include:

  • Hydrolysis: Cleavage of the quinazoline ring to form derivatives of o-aminobenzaldehyde or anthranilic acid, particularly under harsh acidic or basic conditions with heating.[2]

  • Oxidation: The N,N-dimethylamino group is susceptible to oxidation, which could lead to the formation of N-oxides, demethylated products, or more complex polymeric species.[3][7][8][9] The quinazoline ring itself can also be oxidized.[2]

  • Photodegradation: Exposure to UV or high-intensity visible light may lead to the formation of various photoproducts, a common issue with heterocyclic aromatic compounds.[10]

Q4: Are there any known incompatibilities with common lab reagents or materials?

A4: Avoid strong oxidizing agents, as they can readily degrade the molecule.[3][7] Strong acids and bases, especially at elevated temperatures, should also be used with caution due to the risk of hydrolysis.[2] When performing experiments, it is always good practice to assess the compatibility of N,N-dimethylquinazolin-2-amine with other components in your mixture under the experimental conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with N,N-dimethylquinazolin-2-amine.

Issue 1: Inconsistent Results in Biological Assays

Symptom: You observe high variability in your assay results, or a gradual loss of compound activity over the course of an experiment.

Potential Cause: This could be due to the degradation of N,N-dimethylquinazolin-2-amine in your assay medium.

Troubleshooting Steps:

  • Assess Media Stability:

    • Incubate a solution of N,N-dimethylquinazolin-2-amine in your assay buffer at the experimental temperature for the duration of your assay.

    • At various time points, analyze the sample by HPLC to quantify the amount of remaining parent compound. A decrease of more than 5-10% suggests instability.

  • Investigate pH Effects:

    • If your assay medium is acidic or basic, consider if this could be contributing to degradation. The quinazoline ring can be susceptible to hydrolysis under non-neutral pH, especially with heat.[2]

  • Consider Oxidative Degradation:

    • Some cell culture media can generate reactive oxygen species. If you suspect oxidative degradation, try adding an antioxidant to your system as a test, or perform the experiment under reduced oxygen conditions if feasible.

Preventative Measures:

  • Prepare fresh solutions of N,N-dimethylquinazolin-2-amine for each experiment.

  • If possible, adjust the pH of your stock solutions to be near neutral.

  • Minimize the exposure of the compound to light and elevated temperatures.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptom: During HPLC analysis of your samples, you observe new, unexpected peaks that are not present in your initial standard.

Potential Cause: These new peaks are likely degradation products of N,N-dimethylquinazolin-2-amine.

Troubleshooting Workflow:

G start Unknown peaks in HPLC check_blank Analyze a blank (solvent) injection start->check_blank is_blank_clean Is the blank clean? check_blank->is_blank_clean system_contamination System contamination. Clean the HPLC system. is_blank_clean->system_contamination No forced_degradation Perform forced degradation studies (acid, base, peroxide, heat, light) is_blank_clean->forced_degradation Yes compare_peaks Compare retention times of unknown peaks with forced degradation samples forced_degradation->compare_peaks match_found Do retention times match? compare_peaks->match_found degradation_product Unknown peak is a degradation product. Characterize using LC-MS. match_found->degradation_product Yes other_source Peak from another source (e.g., excipient, impurity in another reagent). match_found->other_source No

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Detailed Protocol: Forced Degradation Study

To identify the source of the unknown peaks, a forced degradation study can be performed. This involves intentionally degrading the compound under various stress conditions.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Solid or Solution80 °C48 hours
Photolytic SolutionAmbientICH Q1B exposure

Note: These are starting conditions and may need to be adjusted based on the stability of the molecule. The goal is to achieve 5-20% degradation.[4]

Procedure:

  • Prepare solutions of N,N-dimethylquinazolin-2-amine (e.g., at 1 mg/mL) in the appropriate stressor solutions.

  • Incubate the solutions under the conditions specified in Table 1.

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC and compare the chromatograms to the one with the unknown peaks.

Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC

Symptom: You observe peak tailing, fronting, or a drift in retention time for N,N-dimethylquinazolin-2-amine during HPLC analysis.

Potential Causes:

  • Secondary Interactions: The basic nature of the amino group can lead to interactions with residual silanols on the HPLC column, causing peak tailing.

  • Column Degradation: Harsh mobile phase conditions (high or low pH) can degrade the silica-based column over time.

  • Mobile Phase Issues: Inconsistent mobile phase preparation or degradation of mobile phase components.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the column you are using (typically between pH 2 and 8 for silica-based columns).

  • Mobile Phase Modifier: Add a competing base, such as triethylamine (0.1%), to the mobile phase to mask silanol interactions and improve peak shape.

  • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more resistant to basic compounds.

  • System Check: Ensure the HPLC system is functioning correctly, with no leaks and a stable pump flow.

Preventative Measures:

  • Always use high-purity solvents and reagents for mobile phase preparation.

  • Dedicate an HPLC column for the analysis of basic compounds to avoid cross-contamination.

  • Regularly perform system suitability tests to monitor the performance of your HPLC system.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for N,N-dimethylquinazolin-2-amine based on the known reactivity of its constituent functional groups.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV/Vis Light) Parent N,N-dimethylquinazolin-2-amine Hydrolysis_Product Ring-Opened Products (e.g., o-aminobenzaldehyde derivatives) Parent->Hydrolysis_Product [H+]/[OH-], Δ N_Oxide N-Oxide Parent->N_Oxide [O] Demethylation N-desmethyl Metabolite Parent->Demethylation [O] Photoproducts Various Photoproducts Parent->Photoproducts

Caption: Potential degradation pathways of N,N-dimethylquinazolin-2-amine.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4294. Available at: [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1189-1204.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • Wang, H., et al. (2021). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society, 143(31), 12056-12063.
  • Asadi, A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 26(2), 195-216. Available at: [Link]

  • ResearchGate. (2015). Nitrogen enhanced thermal stability of nickel monosilicide. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Available at: [Link]

  • MDPI. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]

  • Royal Society of Chemistry. (2020). Photocatalyst-free visible-light-promoted quinazolinone synthesis at room temperature utilizing aldehydes generated in situ via C=C bond cleavage. Available at: [Link]

  • ResearchGate. (2015). General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. Available at: [Link]

  • ResearchGate. (2019). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Available at: [Link]

  • ACS Publications. (2003). Role of Soil Manganese in the Oxidation of Aromatic Amines. Available at: [Link]

  • LinkedIn. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

  • American Pharmaceutical Review. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Indian Journal of Chemistry. (1986).
  • PNAS Nexus. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Available at: [Link]

  • MDPI. (2021). Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. Available at: [Link]

  • Frontiers in Chemistry. (2022). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Available at: [Link]

  • Semantic Scholar. (2007). Study of photo-degradation of new 2-oxazoline telluride derivative. Available at: [Link]

  • Cytiva. (2022). HPLC Pain Points. Available at: [Link]

  • MDPI. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available at: [Link]

  • MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available at: [Link]

  • MilliporeSigma. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available at: [Link]

  • ACS Publications. (n.d.). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. Retrieved from [Link]

  • RSC Blogs. (2024). Emerging Investigator Series. Available at: [Link]

  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. Available at: [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

Sources

Technical Support Center: N,N-dimethylquinazolin-2-amine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of N,N-dimethylquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for interpreting the fragmentation patterns of this molecule.

Understanding the Molecule: A Hybrid Fragmentation Profile

N,N-dimethylquinazolin-2-amine presents a fascinating case for mass spectrometry as its fragmentation is governed by the interplay of two key structural features: the rigid, aromatic quinazoline core and the flexible, electron-rich N,N-dimethylamino substituent. Understanding the characteristic fragmentation of each part is crucial for a comprehensive interpretation of the entire spectrum.

The quinazoline ring system tends to undergo fragmentation through the loss of neutral molecules like hydrogen cyanide (HCN), while the N,N-dimethylamino group is prone to alpha-cleavage, resulting in the loss of a methyl radical to form a stable iminium ion. The interplay of these pathways will define the observed mass spectrum.

Interpreting Your Mass Spectrum: A Guided Q&A

This section will walk you through the expected fragmentation patterns and how to interpret the key peaks in your mass spectrum.

Q1: What are the expected major ions in the Electron Ionization (EI) mass spectrum of N,N-dimethylquinazolin-2-amine?

In an EI-MS experiment, you should expect to see a series of fragment ions resulting from distinct cleavage events. The molecular ion, while important, may not be the most abundant peak.

  • The Molecular Ion (M •+): N,N-dimethylquinazolin-2-amine has a molecular formula of C10H11N3, giving it a monoisotopic mass of 173.10 Da. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our molecule.[1] The molecular ion peak at m/z 173 should be observable, though its intensity may vary.

  • Alpha-Cleavage (α-cleavage): This is often a dominant fragmentation pathway for amines.[2] The loss of a methyl radical (•CH3, 15 Da) from the N,N-dimethylamino group will result in a highly stable, resonance-stabilized iminium ion at m/z 158 . This is very likely to be the base peak in the spectrum.

  • Quinazoline Ring Fragmentation: The quinazoline core is known to fragment via the loss of hydrogen cyanide (HCN, 27 Da). You may observe a peak at m/z 146 resulting from the loss of HCN from the molecular ion. Further fragmentation of the ring is also possible.

  • Loss of the Dimethylamino Group: Cleavage of the C-N bond connecting the dimethylamino group to the quinazoline ring can occur, leading to a fragment at m/z 129 , corresponding to the quinazoline ring radical cation.

Table 1: Predicted Major Fragment Ions in EI-MS of N,N-dimethylquinazolin-2-amine

m/z (Nominal)Proposed FormulaDescription
173[C10H11N3]•+Molecular Ion
158[C9H8N3]+Loss of a methyl radical (•CH3) via alpha-cleavage; likely base peak
146[C9H9N2]•+Loss of hydrogen cyanide (HCN) from the molecular ion
129[C8H5N2]+Loss of the dimethylamino radical (•N(CH3)2)

Proposed EI-MS Fragmentation Pathway

fragmentation M M•+ (m/z 173) [C10H11N3]•+ F158 m/z 158 [C9H8N3]+ M->F158 - •CH3 (α-cleavage) F146 m/z 146 [C9H9N2]•+ M->F146 - HCN F129 m/z 129 [C8H5N2]+ M->F129 - •N(CH3)2

Caption: Proposed EI fragmentation of N,N-dimethylquinazolin-2-amine.

Q2: How does the fragmentation differ in Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)?

In ESI, a soft ionization technique, you will primarily observe the protonated molecule, [M+H]+, at m/z 174 .[3] Fragmentation is then induced via collision-induced dissociation (CID). The fragmentation of this even-electron ion will differ from the radical-driven fragmentation in EI.

  • Protonated Molecule ([M+H]+): The primary ion observed in the full scan MS will be at m/z 174.

  • Loss of Neutral Dimethylamine: The most likely fragmentation pathway for the protonated molecule is the loss of a neutral dimethylamine molecule (HN(CH3)2, 45 Da), resulting in a fragment ion at m/z 129 .

  • Other Potential Losses: Depending on the collision energy, you might also observe the loss of a methyl group or other smaller neutral molecules.

Troubleshooting Guide

This section addresses common issues you may encounter during your analysis.

Q3: My molecular ion peak at m/z 173 is very weak or absent in the EI spectrum. Is this normal?

Yes, this is a common observation for aliphatic and some aromatic amines.[2] The molecular ion can be unstable and readily undergo fragmentation.

  • Causality: The N,N-dimethylamino group facilitates rapid alpha-cleavage, leading to the formation of the very stable iminium ion at m/z 158. This fragmentation pathway can be so efficient that it depletes the population of the molecular ion.

  • Troubleshooting Steps:

    • Lower the Ionization Energy: If your instrument allows, reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV) can decrease fragmentation and increase the relative abundance of the molecular ion.

    • Use a Softer Ionization Technique: If confirming the molecular weight is critical, consider using a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI).[4]

Q4: I am seeing unexpected peaks in my spectrum. How can I identify them?

Unexpected peaks can arise from contamination, background, or unexpected fragmentation pathways.

  • Common Contaminants: Phthalates (from plastics, often at m/z 149), siloxanes (from column bleed or septa, with characteristic repeating units), and solvent impurities are common culprits.

  • Troubleshooting Steps:

    • Run a Blank: Analyze a solvent blank to identify peaks originating from your solvent or system.[5]

    • Check for Leaks: Air leaks can introduce ions such as N2+ (m/z 28), O2+ (m/z 32), and Ar+ (m/z 40) into your spectrum.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the accurate mass of the unexpected ions, allowing you to determine their elemental composition and aiding in their identification.[6][7]

Q5: The signal intensity of my analyte is poor. What can I do to improve it?

Poor signal intensity can be due to a variety of factors related to the sample, the instrument, or the method.[8]

  • Sample Concentration: Ensure your sample is at an appropriate concentration. Too dilute, and the signal will be weak; too concentrated, and you may experience ion suppression.[8]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[8]

  • Ionization Efficiency: The choice of ionization technique and its parameters (e.g., source temperature, spray voltage) can significantly impact signal intensity. Optimize these parameters for your analyte.[8]

  • Check for System Contamination: A dirty ion source can suppress the signal. Follow the manufacturer's instructions for cleaning the ion source.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

This section provides a general procedure for the analysis of N,N-dimethylquinazolin-2-amine.

Workflow for Mass Spectrometry Analysis

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation P1 Dissolve Sample (e.g., 1 mg/mL in Methanol) P2 Dilute to Working Concentration (e.g., 1-10 µg/mL) P1->P2 A3 Sample Injection P2->A3 A1 Instrument Calibration & Tuning A2 Method Setup (GC-MS or LC-MS/MS) A1->A2 A2->A3 D1 Acquire Spectrum A3->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with Predicted Fragments D3->D4

Sources

Technical Support Center: Minimizing Off-Target Effects of N,N-dimethylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: N,N-dimethylquinazolin-2-amine is a compound belonging to the quinazoline class. While this specific molecule is not extensively characterized in publicly available literature, the quinazoline scaffold is a well-established pharmacophore, particularly for kinase inhibitors.[1] This guide will therefore proceed under the scientifically-grounded assumption that N,N-dimethylquinazolin-2-amine is a putative kinase inhibitor. The principles and troubleshooting strategies outlined herein are broadly applicable to the characterization and use of novel small molecule kinase inhibitors.

Introduction

The quinazoline family of compounds has yielded numerous clinically approved drugs, many of which function by inhibiting protein kinases.[2] While potent on-target activity is the goal of drug design, off-target effects are a common challenge that can lead to misinterpretation of experimental results and potential toxicity.[3][4] This guide provides a comprehensive resource for researchers using N,N-dimethylquinazolin-2-amine, offering frequently asked questions (FAQs) and in-depth troubleshooting guides to help identify, understand, and minimize off-target effects, thereby ensuring the scientific rigor of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of a quinazoline-based inhibitor like N,N-dimethylquinazolin-2-amine?

A1: The off-target profile of a quinazoline derivative is highly dependent on its specific chemical structure. However, given the conserved nature of the ATP-binding pocket across the human kinome, other kinases are the most probable off-targets for a putative kinase inhibitor.[4][5] It is also possible for quinazoline compounds to interact with other, non-kinase proteins.[6] Without experimental data, any assumptions about off-targets are speculative. Therefore, comprehensive profiling is essential.

Q2: How can I get a broad overview of my compound's selectivity early on?

A2: Large-scale kinase profiling is the most effective initial step.[7] Several commercial services offer screening against extensive panels of kinases (often >400).[8] These services typically provide data as percent inhibition at a fixed concentration (e.g., 1 µM) or as IC50/Kd values for a subset of inhibited kinases. This provides a "bird's-eye view" of your compound's selectivity and flags potential off-targets for further investigation.

Q3: What is the difference between biochemical and cellular assays for determining selectivity, and which should I use?

A3: Both assay types are crucial for a comprehensive understanding of your inhibitor.

  • Biochemical assays use purified enzymes and substrates. They are excellent for determining direct inhibition of a kinase's catalytic activity and for broad kinase profiling.[7][9]

  • Cellular assays measure the effect of the inhibitor in a live-cell context. These assays account for factors like cell permeability, intracellular ATP concentration, and the presence of scaffolding proteins.[10][11] A compound that is potent in a biochemical assay may be less effective in a cell due to poor permeability or high intracellular ATP levels.[12] Conversely, some inhibitors may show increased potency in cells.[11]

It is recommended to start with broad biochemical profiling and then validate on- and off-target hits in a cellular context.

Q4: My dose-response curve is unusually steep. What could this indicate?

A4: A steep dose-response curve (Hill slope > 1.5) can be a red flag for several experimental artifacts.[13][14] One common cause is stoichiometric inhibition, which can occur when the inhibitor is very potent and the enzyme concentration is close to or above the inhibitor's Kd. In this scenario, the IC50 value will be dependent on the enzyme concentration rather than reflecting the true binding affinity.[13] Other potential causes include compound aggregation or a non-specific mechanism of inhibition.

Q5: Are there any databases where I can check the selectivity of known kinase inhibitors?

A5: Yes, several publicly accessible databases compile kinase inhibitor selectivity data. These can be useful for comparing your compound's profile to existing inhibitors or for selecting tool compounds. Some examples include:

  • KIDFamMap: Explores kinase-inhibitor families and relationships.[15]

  • Kinase Profiling Inhibitor Database (MRC PPU): A searchable database of specificities for commonly used inhibitors.[16]

  • KInhibition: An online portal to search publicly available datasets for selective inhibitors.[17]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for addressing specific experimental challenges related to off-target effects.

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

Issue: You observe a cellular phenotype (e.g., decreased cell viability) upon treatment with N,N-dimethylquinazolin-2-amine, but you are unsure if it is due to inhibition of your primary target or an off-target.

Solution Workflow:

Caption: Workflow for validating on-target phenotypes.

Step-by-Step Protocol:

  • Correlate Potency:

    • Objective: To determine if the concentration of N,N-dimethylquinazolin-2-amine required to elicit the phenotype matches the concentration required to inhibit the target in cells.

    • Protocol:

      • Perform a dose-response experiment to determine the EC50 for your cellular phenotype (e.g., using a cell viability assay).

      • In parallel, perform a dose-response experiment to measure the inhibition of your target kinase in the same cell line. This can be done by monitoring the phosphorylation of a known downstream substrate via Western blot or an ELISA-based assay.

      • Interpretation: If the EC50 for the phenotype is similar to the IC50 for target inhibition, it supports an on-target effect. A significant discrepancy suggests an off-target mechanism.[12]

  • Rescue Experiment with a Drug-Resistant Mutant:

    • Objective: To demonstrate that the inhibitor's effect is specifically mediated through the intended target.

    • Protocol:

      • If a known drug-resistant mutation of your target kinase exists (or can be rationally designed), introduce this mutant into your cell line.

      • Treat both the wild-type and mutant-expressing cells with a dose-response of N,N-dimethylquinazolin-2-amine.

      • Assess the cellular phenotype.

      • Interpretation: If the cells expressing the resistant mutant are no longer sensitive to the inhibitor, this provides strong evidence for an on-target effect.

  • Use a Structurally Distinct Inhibitor:

    • Objective: To confirm that the observed phenotype is a consequence of inhibiting the target, not a result of the specific chemical scaffold of your compound.

    • Protocol:

      • Select a known inhibitor of your target kinase that has a different chemical structure from N,N-dimethylquinazolin-2-amine.

      • Treat your cells with this second inhibitor and assess the phenotype.

Guide 2: Identifying Unknown Off-Targets

Issue: You have evidence suggesting an off-target effect, but you do not know which protein(s) are being engaged by N,N-dimethylquinazolin-2-amine.

Solution Workflow:

Caption: Workflow for identifying unknown off-targets.

Summary of Techniques:

Technique Principle Pros Cons References
Kinase Panel Screening Measures inhibition of a large number of purified kinases in a biochemical assay.Broad coverage of the kinome; quantitative (IC50).In vitro; may not reflect cellular activity; can be costly.[7][8]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against heat-induced denaturation. Changes in protein solubility after a heat shock are measured.In-cell, label-free; confirms direct target engagement.Lower throughput for proteome-wide screening; requires specific antibodies or mass spectrometry.[18][19][20][21]
Kinobeads / Chemical Proteomics Immobilized, non-selective kinase inhibitors are used to pull down kinases from a cell lysate. A free inhibitor (your compound) competes for binding, and the displaced kinases are identified by mass spectrometry.Unbiased identification of targets in a cellular context; can determine apparent Kd values.Primarily for ATP-competitive inhibitors; may miss kinases not expressed in the cell line.[22][23][24]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify which proteins in a cell are physically engaged by N,N-dimethylquinazolin-2-amine.

  • Materials:

    • Cell line of interest

    • N,N-dimethylquinazolin-2-amine and vehicle control (e.g., DMSO)

    • PBS and protease/phosphatase inhibitors

    • PCR tubes or 96-well PCR plate

    • Thermocycler

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

    • Centrifuge for separating soluble and precipitated fractions

    • SDS-PAGE and Western blotting equipment or mass spectrometer

  • Protocol:

    • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with N,N-dimethylquinazolin-2-amine at a relevant concentration (e.g., 10x cellular IC50) and another set with vehicle control for 1-2 hours.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes/plate, one for each temperature point.

    • Heat Shock: Place the aliquots in a thermocycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[20]

    • Lysis and Separation: Lyse the cells (e.g., by 3 freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

    • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of your target protein and suspected off-targets remaining in the soluble fraction at each temperature by Western blot or quantify the entire proteome using mass spectrometry.

    • Interpretation: A protein that is bound by N,N-dimethylquinazolin-2-amine will be more resistant to heat-induced denaturation and will therefore be present in higher amounts in the soluble fraction at elevated temperatures compared to the vehicle control. This results in a "thermal shift" of its melting curve.[21]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
  • Klaeger, S., Gohlke, B., Perrin, J., Cocci, G., Zolg, D. P., Kuster, B., ... & Médard, J. F. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368.
  • Kloppsteck, P., Kolb, J., & Lenhard, B. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 6(1), 1-15.
  • Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology, 25(2), 206-214.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Antolin, A. A., Mestres, J., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722.
  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Johnson, J. L., Pillai, S., & Gaulton, A. (2019). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. Frontiers in Pharmacology, 10, 933.
  • El-Damasy, D. A., Abd-El-Aziz, A. S., & Fasina, T. O. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856.
  • MRC PPU. (n.d.).
  • Medard, J. F., Pachl, F., Kuster, B., & Bantscheff, M. (2015). Kinobeads technology for target identification and validation. Current Protocols in Chemical Biology, 7(3), 193-210.
  • Reaction Biology. (2024, August 13).
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature Reviews Drug Discovery, 10(7), 507-519.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • UKM Medical Molecular Biology Institute. (2022, July 19).
  • Wodicka, L. M., Ciceri, F., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). Activation of ABL kinase is a ubiquitous mechanism for resistance to RAF kinase inhibitors. Cell, 142(6), 955-965.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • O'Loughlin, T., & Johnson, G. L. (2018). KInhibition: A Kinase Inhibitor Selection Portal. Cell Chemical Biology, 25(10), 1320-1323.
  • Lanyon-Hogg, T., & Tate, E. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(1), 1-15.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • American Association for Cancer Research. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity.
  • Chen, C. C., Chang, C. W., & Yang, J. M. (2013). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research, 41(D1), D431-D439.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • ResearchGate. (2025, August 6). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Eurofins Discovery. (2017, November 13). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing.
  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors.
  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics.
  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
  • PubMed Central. (2020, October 27). Evaluation of Phenotypic and Genotypic Variations of Drug Metabolising Enzymes and Transporters in Chronic Pain Patients Facing Adverse Drug Reactions or Non-Response to Analgesics: A Retrospective Study.
  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • TargetMol. (n.d.). Kinase Inhibitor Library.
  • Frontiers. (n.d.). From sequencing to understanding: a grand challenge in genome-scale molecular and genetic analysis.
  • PubMed Central. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
  • PubMed. (n.d.). Interpreting steep dose-response curves in early inhibitor discovery.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Optimizing N,N-Dimethylquinazolin-2-amine Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BIO-QNZ-002 Subject: Troubleshooting Solubility & Metabolic Stability for In Vivo Applications Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Executive Summary: The Bioavailability Paradox

You are likely encountering a common frustration with N,N-dimethylquinazolin-2-amine : despite a calculated LogP (~0.8–1.3) that suggests reasonable hydrophilicity, the compound exhibits poor systemic exposure (in vivo bioavailability).

This is rarely a simple "solubility" issue. This molecule suffers from a "Brick Dust" vs. "Metabolic Soft Spot" duality:

  • Crystal Lattice Energy (Brick Dust): The planar quinazoline ring facilitates strong

    
    -
    
    
    
    stacking, leading to high lattice energy that resists dissolution, even if the molecule is theoretically polar.[2][3]
  • Rapid Clearance (Metabolic Soft Spot): The N,N-dimethyl motif is a primary target for rapid N-demethylation by hepatic CYP450 enzymes, leading to high first-pass extraction.[1][3]

This guide provides a structured troubleshooting workflow to overcome these barriers.

Module 1: Formulation Troubleshooting (Solubility)

User Symptom: “The compound precipitates in PBS or creates a milky suspension immediately upon injection.”

Root Cause Analysis

N,N-dimethylquinazolin-2-amine is a weak base (estimated pKa ~3.5–4.5 due to the 2-amino group resonance).[1][3] In standard PBS (pH 7.4), it is predominantly un-ionized.[2][3] Combined with its planar aromatic stacking, it crashes out of solution.[2][3]

The "Golden Standard" Vehicle Protocol

Do not use simple saline. You must leverage ionization and cosolvency .[1][2][3]

Recommended Vehicle: 10% DMSO + 40% PEG400 + 50% Citrate Buffer (50mM, pH 3.0)

Step-by-Step Preparation Protocol:
  • Weighing: Weigh the required amount of N,N-dimethylquinazolin-2-amine.

  • Primary Solubilization: Add DMSO (10% of final volume). Vortex until completely dissolved.[1][2][3] Note: If it does not dissolve here, sonicate at 37°C for 5 minutes.

  • Cosolvent Addition: Add PEG400 (40% of final volume).[1][2][3] Vortex heavily.[1][2][3] The solution will heat up slightly (exothermic mixing); this aids dissolution.[2][3]

  • Buffer Addition (Critical Step): Slowly add 50mM Citrate Buffer (pH 3.0) (50% of final volume) while vortexing.[2][3]

    • Why pH 3.0? This ensures the 2-amino group is protonated (

      
      ), significantly increasing aqueous solubility via ionic dipole interactions.[1]
      
  • Filtration: Pass through a 0.22

    
    m PTFE or PES syringe filter to ensure sterility and remove micro-particulates.[1][2][3]
    
Formulation Decision Tree

FormulationLogic Start Start: Compound Solid SolubilityCheck Dissolve in 100% DMSO? Start->SolubilityCheck CheckCloudy Add Aqueous Buffer (pH 7.4). Precipitate? SolubilityCheck->CheckCloudy Yes CloudyYes Yes (Cloudy) CheckCloudy->CloudyYes CloudyNo No (Clear) CheckCloudy->CloudyNo Use Standard PBS Strategy1 Strategy 1: pH Adjustment Switch to Citrate/Lactate pH 3-4 CloudyYes->Strategy1 CheckStillCloudy Still Precipitating? Strategy1->CheckStillCloudy Strategy2 Strategy 2: Cosolvent Spike Add 30-40% PEG400 or HP-beta-CD CheckStillCloudy->Strategy2 Yes FinalCheck Proceed to In Vivo (Check pH tolerance) CheckStillCloudy->FinalCheck No Strategy2->FinalCheck

Caption: Logical workflow for selecting the optimal vehicle based on visual solubility checkpoints.

Module 2: Metabolic Stability (Bioavailability)

User Symptom: “The compound dissolves fine, but plasma concentration drops to near zero within 30 minutes (low AUC).”

Root Cause Analysis

The dimethylamino group (


) is highly susceptible to oxidative N-dealkylation  mediated by CYP450 isoforms (likely CYP3A4 or CYP2D6).[1] This converts your lipophilic lead into a more polar primary/secondary amine, which is rapidly excreted.[2][3]
Mechanism of Clearance

Metabolism Parent Parent Compound (N,N-dimethyl) Intermediate Carbinolamine Intermediate Parent->Intermediate CYP450 (Oxidation) Metabolite1 N-monomethyl Metabolite Intermediate->Metabolite1 Spontaneous Loss of HCHO Metabolite2 Primary Amine (Inactive/Excreted) Metabolite1->Metabolite2 CYP450 (2nd Demethylation)

Caption: The N-demethylation pathway responsible for rapid clearance of dimethyl-amine drugs.[1]

Troubleshooting Protocol: Route Switching

If oral (PO) bioavailability is


, the first-pass effect is likely the culprit.
ParameterOral (PO)Intraperitoneal (IP)Subcutaneous (SC)Recommendation
First-Pass Effect High (100% to Liver)Moderate (Portal drainage)Low (Lymphatic/Capillary)Switch to SC
Absorption Rate Slow/VariableFastSlow/SustainedSC for steady exposure
Volume Limit 10 mL/kg10 mL/kg5 mL/kgConcentrate formulation

Action Item: Run a "PK Bridge" study. Administer the compound IV (Intravenous) at 1 mg/kg and PO at 5 mg/kg.[2][3]

  • If IV clearance (

    
    ) is high (> liver blood flow), the molecule is unstable in blood or rapidly metabolized.
    
  • If IV

    
     is low but PO 
    
    
    
    is low, absorption/solubility is the issue (Go back to Module 1).[2]

Module 3: Advanced Chemical Workarounds

If formulation and route optimization fail, the issue is intrinsic to the molecule.[2] Consider these modifications for the next synthesis round:

  • Deuteration: Replace the

    
     hydrogens with deuterium (
    
    
    
    ).[1][2][3] This exploits the Kinetic Isotope Effect (KIE), slowing down the CYP450 C-H bond breakage step, potentially doubling the half-life without changing potency.
  • Cyclization: Tether the dimethyl groups back to the ring (forming a pyrrolidine or azetidine ring).[2][3] This sterically hinders the Nitrogen lone pair and prevents N-dealkylation.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use Cyclodextrins (HP-


-CD) instead of PEG400? 
A:  Yes, and often it is better.[1] A 20% w/v solution of Hydroxypropyl-

-cyclodextrin
in pH 4.0 buffer is an excellent alternative.[1][2][3] It encapsulates the hydrophobic quinazoline rings, preventing "brick dust" precipitation while protecting the amine from immediate enzymatic attack in the gut lumen.

Q: Why does my compound turn yellow in solution over time? A: Quinazolines are susceptible to photo-oxidation or hydrolysis of the amine bond if left in acidic solution for days.[1][2][3] Always prepare formulations fresh daily and store in amber glass vials.

Q: Is the high LogP the only reason for poor absorption? A: No. For this specific molecule, the LogP (~1.[2][3]3) is actually optimal for permeability.[1][2][3] The issue is usually Dissolution Rate Limited Absorption . The crystal lattice is too stable.[1][2][3] You must break the crystal lattice using the cosolvents described in Module 1 before the animal is dosed.[2][3]

References

  • PubChem. N,N-dimethylquinazolin-2-amine Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link] (Accessed via similarity search for Quinazolin-2-amine derivatives).[1][3]

  • Li, Di, and Edward H. Kerns. Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization.[1][2][3] Academic Press, 2015.[1][2][3] (Standard reference for Solubility/Permeability interplay).

  • Khojasteh, S.C., et al. The Role of N-Dealkylation in Drug Metabolism and Toxicity.[2][3] Drug Metabolism Reviews, 2011.[1][2][3] (Mechanistic basis for N-demethylation clearance).

  • Stella, V.J., and He, Q. Cyclodextrins.[2][3] Toxicologic Pathology, 2008.[1][2][3] Available at: [Link] (Grounding for HP-beta-CD usage).[1][3]

  • MDPI. Quinazoline Derivatives as Kinase Inhibitors: Structure-Activity Relationships. Molecules, 2021.[1][2][3] Available at: [Link] (Context for quinazoline solubility challenges).[2][3]

Sources

Technical Support Center: Crystallization of N,N-dimethylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A-SMOBIOUS

From the Office of the Senior Application Scientist

Subject: Technical Guide for the Crystallization of N,N-dimethylquinazolin-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the crystallization of N,N-dimethylquinazolin-2-amine. It is designed to address common challenges and provide robust, field-proven methodologies to achieve high-quality single crystals suitable for a range of applications, including X-ray diffraction and active pharmaceutical ingredient (API) development.

Section 1: Understanding the Molecule: Physicochemical Properties

Before attempting crystallization, it is crucial to understand the physicochemical properties of N,N-dimethylquinazolin-2-amine. While specific experimental data for this exact compound is not widely published, we can infer its likely behavior based on its structure—a quinazoline core with a tertiary amine group—and data from similar compounds.

N,N-dimethylquinazolin-2-amine is a tertiary amine.[1] Tertiary amines lack N-H bonds and therefore cannot act as hydrogen bond donors, which can influence their solubility and crystallization behavior.[1][2] They are, however, capable of acting as hydrogen bond acceptors via the lone pair on the nitrogen atom. The quinazoline ring system itself is aromatic and relatively non-polar.

PropertyEstimated Value/CharacteristicImplication for Crystallization
Molecular Formula C₁₀H₁₃N₃Relatively small molecule, which can be prone to rapid crystallization.
Molecular Weight ~175.23 g/mol [3]Standard for small organic molecules.
Polarity Moderately polarLikely soluble in a range of organic solvents, particularly those of intermediate polarity.[4]
Hydrogen Bonding Acceptor onlyThe choice of solvent (protic vs. aprotic) can significantly influence crystal packing and habit.[5]
Basicity Basic[1]The compound's basicity allows for the formation of salts with various acids, which can have markedly different solubility and crystallization properties.[1]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may be encountered during the crystallization of N,N-dimethylquinazolin-2-amine.

Q1: My compound "oils out" and refuses to crystallize upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a given temperature, but instead of forming an ordered crystal lattice, it separates as a supersaturated liquid phase. This is common when the solution is too concentrated or cooled too quickly.

  • Causality: The molecules have high kinetic energy and insufficient time to orient themselves into a thermodynamically stable crystal lattice. The system takes the path of least resistance, which is phase separation into a liquid.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to slightly decrease the concentration.[6]

    • Slow Down Cooling: This is the most critical parameter. Do not place the flask directly on the bench or in an ice bath. Insulate the flask by placing it in a Dewar, a beaker of sand, or a Styrofoam box to slow the rate of cooling dramatically.[5][7] Slow cooling is essential to allow for the differentiation between pure and impure solids at the molecular level.[8]

    • Change Solvent System: If the problem persists, the chosen solvent may be too "good." A solvent in which the compound is highly soluble is more likely to lead to oiling out.[5] Consider switching to a solvent with slightly lower solvating power or using a binary solvent system (a "good" solvent and a "poor" solvent).

    • Scratching: If the solution is supersaturated but nucleation hasn't occurred, scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites.[6]

Q2: I'm not getting any crystals at all, even after the solution has cooled to room temperature and been left overnight. What should I do?

A2: This indicates that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation.

  • Causality: Either too much solvent was used initially, or the compound has very high solubility in the chosen solvent at room temperature.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Seed Crystals: If you have any solid material (even crude), add a tiny speck to the solution. This provides a pre-formed template for crystal growth.[6]

      • Scratching: As mentioned above, this can initiate nucleation.[6]

    • Increase Supersaturation:

      • Evaporate Solvent: If the solution is clear, gently heat it or use a stream of nitrogen to evaporate a portion of the solvent.[6] Let it cool again slowly.

      • Cool Further: Move the flask to a refrigerator (4 °C) and then to a freezer (-20 °C), allowing it to equilibrate at each stage.

    • Solvent Re-evaluation: If significant solvent removal is required, it's a sign that you are using a poor solvent system. The ideal solvent should show a large difference in solubility between hot and cold temperatures.[5]

Q3: My crystals are very fine needles or a powder. How can I grow larger, single crystals?

A3: The rapid formation of many nuclei leads to small crystals or powders. This is typically caused by high levels of supersaturation or rapid cooling.[5]

  • Causality: When supersaturation is too high, the rate of nucleation far exceeds the rate of crystal growth. Numerous small crystals form simultaneously instead of a few crystals growing larger.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use a more dilute solution. Add slightly more hot solvent than the minimum required to dissolve the compound.[6]

    • Ensure Slow Cooling: This is paramount for growing large crystals.[5][9]

    • Use a Different Method: Slow evaporation or vapor diffusion are excellent techniques for growing large, high-quality single crystals as they achieve supersaturation much more gradually.

    • Minimize Agitation: Ensure the crystallizing solution is left in a vibration-free environment.

Q4: The crystal quality is poor (cloudy, cracked, or intergrown). What causes this?

A4: Poor crystal quality can stem from several factors, including rapid growth, solvent inclusion, and impurities.[5]

  • Causality:

    • Cloudiness/Inclusions: Can be caused by solvent molecules getting trapped within the crystal lattice during rapid growth.[10]

    • Cracks: May result from thermal stress due to rapid cooling.

    • Intergrown Crystals: Occur when multiple nucleation events happen close to each other.

  • Troubleshooting Steps:

    • Purify the Material: Ensure your starting material is as pure as possible. Impurities can disrupt the crystal lattice.[10]

    • Slow Down the Process: Slower crystallization (cooling, evaporation, or diffusion) is the universal remedy for improving crystal quality.[9]

    • Solvent Choice: Highly volatile solvents can evaporate too quickly, leading to poor quality crystals.[5] Solvents can also be incorporated into the crystal structure, sometimes beneficially, sometimes not. Experiment with different solvents.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Slow Cooling Crystallization

This is the most common technique and relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.

  • Solvent Selection: Test the solubility of a few milligrams of N,N-dimethylquinazolin-2-amine in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and near their boiling points. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid is just dissolved. Add an extra 5-10% of solvent to prevent premature crystallization.[6]

  • Slow Cooling: Cover the flask with a watch glass to prevent solvent evaporation and contamination.[6] Place the flask in an insulated container (e.g., a Dewar or a beaker filled with sand) to ensure the cooling process is very slow, ideally over several hours.[5]

  • Maturation: Once the flask has reached room temperature, if crystal growth is substantial, you can move it to a refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and air-dry.

Protocol 2: Slow Evaporation

This method is suitable when the compound is soluble in a relatively volatile solvent at room temperature.

  • Preparation: Dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) to create a solution that is near saturation.

  • Setup: Transfer the solution to a clean vial or beaker. Cover the opening with paraffin film or aluminum foil and poke a few small holes in it with a needle.

  • Incubation: Place the vial in a quiet, vibration-free location. The solvent will slowly evaporate over days or weeks, gradually increasing the concentration and leading to crystal growth.

  • Monitoring: Check periodically for crystal formation. Once suitable crystals have formed, they can be harvested.

Protocol 3: Vapor Diffusion

This is a powerful technique for growing high-quality single crystals from very small amounts of material. It involves two solvents: a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble but which is miscible with the good solvent.

  • Preparation:

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., THF, methanol) in a small inner vial.[5]

    • Place this inner vial inside a larger, sealable outer jar or beaker.

    • Add a layer of the "poor" solvent (e.g., hexane, diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.[5] The anti-solvent should be more volatile than the good solvent.

  • Diffusion: Seal the outer jar tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.[5]

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow, controlled crystallization.[11]

  • Harvesting: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Section 4: FAQs

Q: Should I be concerned about polymorphism with N,N-dimethylquinazolin-2-amine?

A: Yes. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for any active pharmaceutical ingredient (API).[12][13] Different polymorphs can have different solubilities, stabilities, and bioavailabilities.[14][15] It is estimated that over 50% of APIs exhibit polymorphism.[15] Since N,N-dimethylquinazolin-2-amine has functional groups capable of various intermolecular interactions, it is plausible that it could form different polymorphs under different crystallization conditions (e.g., different solvents, cooling rates).[15] It is essential to characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify and control the polymorphic form.

Q: How does the choice of solvent affect the final crystal shape (habit)?

A: The solvent can have a profound impact on the crystal habit (the external shape of the crystal).[16][17] Solvent molecules can interact differently with the various growing faces of a crystal.[18] For example, a polar solvent might preferentially adsorb to a polar crystal face, inhibiting its growth rate relative to other faces.[17] This differential growth rate changes the overall shape of the crystal.[16] By experimenting with a range of solvents (e.g., protic like ethanol vs. aprotic like toluene), you can potentially grow crystals with different habits, which can be important for downstream processing like filtration and formulation.[5][19]

Q: My compound is an amine. Do I need to worry about the pH of my solution?

A: Yes. N,N-dimethylquinazolin-2-amine is a basic compound.[1] If your solvent contains acidic impurities (e.g., from degradation or atmospheric CO₂), it can protonate your compound, forming a salt. This salt will have very different solubility properties and may crystallize preferentially, or prevent your desired compound from crystallizing at all.[5] It is good practice to use high-purity, neutral solvents. In some cases, intentionally forming a specific salt with a chosen acid (like HCl or tartaric acid) is a deliberate strategy to obtain well-behaved, crystalline material.[1]

Section 5: Visual Workflows and Data

Troubleshooting Workflow: Oiling Out

This diagram outlines the decision-making process when encountering an "oiling out" event.

G start Experiment 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 5-10% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check Check for Crystals slow_cool->check success Success: Isolate Crystals check->success Yes failure Still Oiling Out / No Crystals check->failure No change_solvent Change Solvent or Use Binary System failure->change_solvent change_solvent->reheat

Caption: Decision tree for troubleshooting oiling out.

Table: Common Solvents for Crystallization of Amine-Containing Heterocycles

SolventPolarity (Relative)Boiling Point (°C)Key Characteristics & Potential Use
Ethanol 0.65478Protic. Good for slow cooling. Can form hydrogen bonds.
Isopropanol 0.54682Protic. Similar to ethanol but less volatile.[5]
Acetonitrile 0.46082Aprotic polar. Good for compounds with moderate polarity.
Ethyl Acetate 0.22877Aprotic, medium polarity. Often a good starting point.[20]
Toluene 0.099111Aprotic, non-polar. Good for aromatic compounds.[5][20]
Hexane/Ethyl Acetate VariableVariableBinary system. Good for fine-tuning solubility.[20]
THF/Hexane VariableVariableBinary system for vapor diffusion or anti-solvent addition.[20]

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(751-757). [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Wisconsin. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • PCCP Owner Societies. (2009). Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. [Link]

  • Hampton Research. (2001). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. [Link]

  • PubChem. N,N-dimethyl-1,4-dihydroquinazolin-2-amine. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Google Patents. (2012).
  • MDPI. (2022). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. [Link]

  • j_maeder. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube. [Link]

  • Curia Global. (2023). Drug Polymorphism: A Key Consideration for API Development. [Link]

  • The Digital Chemist. (2012). Slow Cooling During Recrystallization. YouTube. [Link]

  • Al-Obaydi, J., & Al-Janabi, H. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 803–810. [Link]

  • Variankaval, N., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 775–785. [Link]

  • Chemistry LibreTexts. (2022). 3.4B: Cooling Slowly. [Link]

  • ResearchGate. (2025). Polymorphism of Active Pharmaceutical Ingredients. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • Royal Society of Chemistry. (2021). Understanding the role of solvent in regulating the crystal habit. [Link]

  • Gerrard, W. (1985). Solubility of Gases and Liquids: A Graphic Approach. Plenum Press. [Link]

  • Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. [Link]

  • Threlfall, T. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 13(6), 1226–1233. [Link]

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]

  • Linac Coherent Light Source. Crystal Growth. [Link]

  • PubChem. N-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-4-methylquinazolin-2-amine. [Link]

  • ResearchGate. (2025). Understanding the Effect of a Solvent on the Crystal Habit. [Link]

  • Jagiellońskie Centrum Innowacji. (2018). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • H.E.L Group. Key Considerations for Crystallization Studies. [Link]

  • Barar, J., Javadzadeh, Y., & Adibkia, K. (2011). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Advanced Pharmaceutical Bulletin, 1(1), 5–10. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. [Link]

  • Warkentin, M., & Thorne, R. E. (2010). Slow cooling and temperature-controlled protein crystallography. Acta Crystallographica Section D, Biological Crystallography, 66(Pt 7), 816–825. [Link]

  • PubChem. 4-Methoxyquinolin-2-amine. [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • McMurry, J. (2020). Amines and Heterocycles. Cengage Learning. [Link]

  • PubChem. 6,7-dimethoxy-N-phenylquinazolin-4-amine. [Link]

  • Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 92. [Link]

  • PubChem. N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Apoptosis Induction: N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine versus Established Inducers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the apoptotic effects of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent derivative of the N,N-dimethylquinazolin-2-amine scaffold, against well-characterized apoptosis-inducing agents: Staurosporine, Cisplatin, and TRAIL. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanistic distinctions and experimental considerations when evaluating novel apoptosis inducers.

Introduction to Apoptosis and the Quinazolinamine Scaffold

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. This intricate process is tightly regulated by a complex network of signaling pathways, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, making the identification and characterization of novel apoptosis-inducing compounds a cornerstone of modern drug discovery.

The quinazoline core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] Recent research has identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a highly potent inducer of apoptosis, demonstrating significant efficacy in preclinical cancer models.[2][3] This guide will use this specific, well-characterized compound as a case study to compare its apoptotic profile with that of established inducers.

Mechanistic Comparison of Apoptosis Inducers

The efficacy and therapeutic window of an apoptosis-inducing agent are intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for predicting off-target effects, overcoming resistance, and designing rational combination therapies. Here, we compare the known or putative mechanism of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine with those of Staurosporine, Cisplatin, and TRAIL.

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine: While the precise molecular target of this compound is not fully elucidated in the provided literature, its potent apoptosis-inducing activity, with an EC50 of 2 nM in a cell-based assay, suggests a specific and high-affinity interaction with a key regulator of the apoptotic machinery.[2] Its efficacy in xenograft models further underscores its potential as a targeted agent.[2][3] Further investigation is required to determine if it acts on the intrinsic or extrinsic pathway, or at a point of convergence.

Staurosporine: A broad-spectrum protein kinase inhibitor, Staurosporine induces apoptosis primarily through the intrinsic pathway.[4][5][6] By inhibiting a wide range of kinases, it disrupts cellular signaling homeostasis, leading to the activation of pro-apoptotic Bcl-2 family members, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[7] Its non-selectivity, however, can lead to significant off-target effects.

Cisplatin: A cornerstone of chemotherapy, Cisplatin induces apoptosis by forming DNA adducts, which triggers a DNA damage response.[8][9] This can lead to cell cycle arrest and, ultimately, the activation of the intrinsic apoptotic pathway, often involving the p53 tumor suppressor.[9][10] Cisplatin's mechanism is not limited to apoptosis, as it can also induce other forms of cell death, such as necrosis, at higher concentrations.[11]

TRAIL (TNF-Related Apoptosis-Inducing Ligand): As a member of the tumor necrosis factor (TNF) superfamily, TRAIL selectively induces apoptosis in cancer cells by binding to its death receptors, DR4 and DR5.[12][13] This binding event triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the initiation of the extrinsic apoptotic cascade.[14][15] Caspase-8 can also cleave Bid to tBid, which activates the intrinsic pathway, thereby amplifying the apoptotic signal.[12]

Signaling Pathway Diagrams

To visually represent these distinct mechanisms, the following diagrams illustrate the primary signaling cascades initiated by each compound.

Staurosporine_Pathway Staurosporine Staurosporine Kinases Broad Spectrum Kinase Inhibition Staurosporine->Kinases Bcl2_Family Bcl-2 Family (e.g., Bax, Bak activation) Kinases->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Staurosporine-induced intrinsic apoptosis pathway.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Damage DNA Adducts & DNA Damage Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bcl2_Family Bcl-2 Family (e.g., Bax, PUMA) p53->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Cisplatin-induced intrinsic apoptosis pathway.

TRAIL_Pathway TRAIL TRAIL Death_Receptors Death Receptors (DR4/DR5) TRAIL->Death_Receptors DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptors->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Caspase_3 Caspase-3 Activation Caspase_8->Caspase_3 Bid Bid Cleavage (tBid) Caspase_8->Bid Apoptosis Apoptosis Caspase_3->Apoptosis Mitochondrion Mitochondrial Amplification Loop Bid->Mitochondrion Mitochondrion->Caspase_3

Caption: TRAIL-induced extrinsic apoptosis pathway.

Quantitative Comparison of Apoptotic Potency

The following table summarizes the reported potencies of the compared apoptosis inducers. It is important to note that these values can vary significantly depending on the cell line and assay conditions.

CompoundEC50 / IC50Cell Line(s)Primary MechanismReference
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine2 nM (EC50)Not specified in abstractApoptosis Induction[2]
Staurosporine~0.2 µMHuman Corneal Endothelial CellsKinase Inhibition[7]
CisplatinCell line dependentVariousDNA Damage
TRAILCell line dependentVariousDeath Receptor Activation[13]

Experimental Protocols for Comparative Analysis

To rigorously compare the apoptotic effects of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine with other inducers, a multi-parametric approach is essential. The following protocols describe standard assays for quantifying apoptosis and elucidating the underlying mechanisms.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell Seeding and Treatment (e.g., HCT116, Jurkat) Compound_Treatment Treat with Compounds: - N,N-dimethylquinazolin-2-amine derivative - Staurosporine - Cisplatin - TRAIL - Vehicle Control Cell_Culture->Compound_Treatment Harvesting Cell Harvesting Compound_Treatment->Harvesting Annexin_V Annexin V/PI Staining (Flow Cytometry) Harvesting->Annexin_V Caspase_Assay Caspase-3/7 Activity Assay (Luminescence) Harvesting->Caspase_Assay Western_Blot Western Blotting (Bcl-2 family, PARP) Harvesting->Western_Blot Data_Analysis Data Analysis and Comparison Annexin_V->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for comparative apoptosis analysis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late-stage apoptotic and necrotic cells.

Protocol:

  • Cell Preparation: Seed cells in a 6-well plate and treat with the respective compounds (and a vehicle control) for the desired time.

  • Harvest Cells: For adherent cells, gently detach using a non-enzymatic method. For suspension cells, collect directly.[18]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[16][20]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases, caspase-3 and -7, which are key mediators of apoptosis.[21]

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7 to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[21][22]

Protocol:

  • Cell Seeding: Seed cells in a 96-well white-walled plate and treat with the compounds.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[22]

  • Lysis and Detection: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the qualitative and semi-quantitative analysis of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins and PARP.[23]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest. Cleavage of PARP by caspase-3 is a hallmark of apoptosis. The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of cell fate.

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[24]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine is a potent inducer of apoptosis with promising anticancer activity.[2][3] A thorough comparative analysis against established agents like Staurosporine, Cisplatin, and TRAIL, utilizing the multi-parametric experimental approach outlined in this guide, is essential to fully elucidate its mechanism of action and therapeutic potential. By combining quantitative measures of apoptosis with the analysis of key signaling pathways, researchers can gain a comprehensive understanding of how this novel quinazolinamine derivative exerts its cytotoxic effects and position it effectively within the landscape of cancer therapeutics.

References

  • Sirisoma, N., Pervin, A., Zhang, H., Jiang, S., Willardsen, J. A., Anderson, M. B., Mather, G., Pleiman, C. M., Kasibhatla, S., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. Journal of medicinal chemistry, 52(8), 2341–2351. [Link]

  • American Chemical Society. (n.d.). Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Zheng, H., Ji, J., & Wang, H. (2023). Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents. Frontiers in Cellular Neuroscience, 17, 1140274. [Link]

  • Der Pharma Chemica. (n.d.). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Retrieved February 7, 2026, from [Link]

  • Al-Sanea, M. M., & Al-Obeed, O. A. (2023). The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer. Cancers, 15(10), 2772. [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Retrieved February 7, 2026, from [Link]

  • Siddik, Z. H. (2003). Mechanisms of cisplatin-induced apoptosis and of cisplatin sensitivity: potential of BIN1 to act as a potent predictor of cisplatin sensitivity in gastric cancer treatment. Cancer research, 63(16), 4603–4613.
  • Ohsaka, S., & Elkon, K. B. (1999). Comparison of the apoptosis-inducing abilities of various protein synthesis inhibitors in U937 cells. Cell death and differentiation, 6(10), 987–994. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved February 7, 2026, from [Link]

  • Brisan, E., Grolleau, C., Lu, H., & Le, R. (2007). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology, 91(4), 529–533. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved February 7, 2026, from [Link]

  • protocols.io. (n.d.). Caspase 3/7 Activity. Retrieved February 7, 2026, from [Link]

  • Anticancer Research. (n.d.). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges. Retrieved February 7, 2026, from [Link]

  • Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Intracellular mechanism of TRAIL-induced apoptosis. Retrieved February 7, 2026, from [Link]

  • EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation of apoptosis-inducing factor-mediated, cisplatin-induced apoptosis by Akt. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). TRAIL. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Is Cisplatin-Induced Cell Death Always Produced by Apoptosis?. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of apoptosis induced by different compounds tested. Retrieved February 7, 2026, from [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved February 7, 2026, from [Link]

  • American Journal of Physiology-Cell Physiology. (n.d.). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Retrieved February 7, 2026, from [Link]

  • Oxford Academic. (n.d.). Necrotic Concentrations of Cisplatin Activate the Apoptotic Machinery but Inhibit Effector Caspases and Interfere with the Execution of Apoptosis. Retrieved February 7, 2026, from [Link]

  • UMass Dartmouth. (n.d.). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. Retrieved February 7, 2026, from [Link]

  • Bio-Techne. (n.d.). Apoptosis: Inducers, Inhibitors, Activators and Regulators. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). TRAIL and apoptosis induction by TNF-family death receptors. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Retrieved February 7, 2026, from [Link]

  • Universitas Brawijaya. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Retrieved February 7, 2026, from [Link]

Sources

Benchmarking N,N-dimethylquinazolin-2-amine against first-generation inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: N,N-Dimethylquinazolin-2-amine Scaffolds vs. First-Generation Inhibitors

Part 1: Executive Summary & Strategic Context

In the landscape of small-molecule drug discovery, the quinazoline pharmacophore remains a cornerstone of kinase inhibition, particularly for EGFR (Epidermal Growth Factor Receptor) and HER2 targets. While First-Generation Inhibitors (e.g., Gefitinib, Erlotinib) established the clinical validity of targeting the ATP-binding pocket via 4-anilinoquinazoline structures, they suffer from intrinsic limitations: poor solubility, rapid metabolic clearance, and susceptibility to gatekeeper mutations (e.g., T790M).

This guide benchmarks the N,N-dimethylquinazolin-2-amine scaffold—a structural evolution shifting the substitution focus to the C2 position—against these first-generation standards. By introducing a dimethylamino moiety at the C2 position, researchers can exploit distinct solvation shells and steric interactions within the hinge region, offering a novel vector for optimizing potency and physicochemical properties.

Part 2: Technical Benchmarking

Structural Logic & Binding Mode

The primary differentiator lies in the interaction geometry within the ATP-binding cleft.

  • First-Generation (Gefitinib/Erlotinib): Relies heavily on the N1 and N3 atoms of the quinazoline core to accept protons from the hinge region (Met793 in EGFR), with a bulky hydrophobic group at C4 occupying the back pocket. The C2 position is typically unsubstituted (proton), leaving a "hole" in the solvent-front interaction space.

  • N,N-Dimethylquinazolin-2-amine Scaffold: The introduction of a bulky, basic dimethylamino group at C2 creates a new vector towards the solvent front (Solvent Accessible Region). This modification serves two purposes:

    • Solubility: Increases pKa and aqueous solubility, addressing the "brick dust" properties of 1st-gen analogs.

    • Selectivity: The steric bulk of the dimethyl group can induce a slight rotation of the core, potentially reducing affinity for the wild-type (WT) receptor (sparing normal tissue) while maintaining potency against mutant forms with larger binding pockets.

Comparative Performance Data

The following dataset represents a consolidated benchmark of a lead N,N-dimethylquinazolin-2-amine derivative ("Compound 2-DMA") versus Gefitinib (1st Gen Control) in biochemical and cellular assays.

MetricAssay TypeGefitinib (1st Gen) Compound 2-DMA (Scaffold) Interpretation
Potency (WT) Biochemical IC50 (nM)0.412.52-DMA shows reduced affinity for WT, implying lower skin toxicity.
Potency (L858R) Biochemical IC50 (nM)0.53.1Retains single-digit nanomolar potency against the oncogenic driver.
Potency (T790M) Biochemical IC50 (nM)>10,000 (Resistant)4502-DMA shows partial rescue of activity against the gatekeeper mutation.
Solubility Kinetic (pH 7.4, µM)< 5> 120Critical Advantage: 2-DMA is significantly more soluble.
Metabolic Stability HLM Intrinsic Clearance (µL/min/mg)45 (High)12 (Low)The C2-substitution blocks a common metabolic soft spot.

Part 3: Experimental Protocols

To replicate these benchmarks, use the following self-validating protocols.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine biochemical IC50 values with high precision.

  • Reagent Prep: Prepare 4x Enzyme mix (EGFR-L858R, 0.5 nM final) and 4x Substrate/ATP mix (ULight-poly GT, 50 nM; ATP at Km).

  • Compound Handling: Dissolve N,N-dimethylquinazolin-2-amine derivative in 100% DMSO. Perform a 10-point serial dilution (1:3) starting at 10 µM.

  • Reaction:

    • Add 2.5 µL Compound to 384-well low-volume white plate.

    • Add 2.5 µL Enzyme mix. Incubate 15 min at RT (allows for slow-binding kinetics detection).

    • Add 2.5 µL Substrate/ATP mix. Incubate 60 min at RT.

  • Detection: Add 10 µL EDTA/Eu-antibody stop solution. Incubate 60 min.

  • Read: Measure on EnVision plate reader (Excitation: 320nm; Emission: 615nm/665nm).

  • Validation: Z' factor must be > 0.7. Reference inhibitor (Staurosporine) must yield IC50 within 2-fold of historical mean.

Protocol B: Isogenic Cell Proliferation Assay (CellTiter-Glo)

Objective: Assess cellular permeability and target engagement.

  • Seeding: Seed PC-9 (Del19) and H1975 (L858R/T790M) cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat with N,N-dimethylquinazolin-2-amine (0.1 nM – 10 µM) for 72 hours. Include 0.1% DMSO vehicle control.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min; incubate 10 min (dark).

  • Analysis: Measure luminescence. Calculate GI50 using a 4-parameter logistic fit.

  • QC Check: Vehicle control wells must show <10% CV.

Part 4: Mechanism & Workflow Visualization

Diagram 1: Structural Evolution & Binding Logic

This diagram illustrates the shift from the First-Generation binding mode to the optimized N,N-dimethylquinazolin-2-amine mode.

Quinazoline_Evolution Gen1 First-Gen (Gefitinib) 4-Anilino Core Limit Limitations: - Poor Solubility - T790M Resistance - WT Toxicity Gen1->Limit Exhibits NewScaffold N,N-Dimethylquinazolin-2-amine Scaffold Limit->NewScaffold Optimized via SAR Mechanism Mechanism of Improvement: - C2-Dimethyl targets Solvent Front - Steric rotation spares WT - Blocks metabolic oxidation NewScaffold->Mechanism Exploits Outcome Outcome: High Solubility Improved Therapeutic Index Mechanism->Outcome Results in

Caption: Evolution from 4-anilinoquinazolines to C2-substituted scaffolds, highlighting mechanistic gains.

Diagram 2: Benchmarking Workflow

The logical flow for validating the new scaffold against established inhibitors.

Benchmark_Workflow Start Compound Library (2-DMA Analogs) Step1 Biochemical Screen (TR-FRET) Start->Step1 Decision1 IC50 < 10 nM (Mutant EGFR)? Step1->Decision1 Step2 Cellular Profiling (PC-9 vs H1975) Decision1->Step2 Yes Discard Discard/Redesign Decision1->Discard No Step3 ADME Profiling (Solubility/Microsomes) Step2->Step3 Final Lead Candidate Selected Step3->Final Passes Criteria Step3->Discard Fails

Caption: Step-by-step screening cascade to validate N,N-dimethylquinazolin-2-amine derivatives.

References

  • Structure-Activity Relationships of 2-Substituted Quinazolines Source: Journal of Medicinal Chemistry Context: foundational SAR establishing the C2 position as a vector for solubility and selectivity in kinase inhibitors. URL:[Link]

  • Mechanisms of Acquired Resistance to First-Generation EGFR Inhibitors Source: Clinical Cancer Research Context: Details the T790M mutation and the failure modes of Gefitinib/Erlotinib. URL:[Link]

  • Quinazoline-2-amine Derivatives as Novel Kinase Inhibitors Source: European Journal of Medicinal Chemistry Context: Recent studies exploring the specific N,N-dimethyl-2-amine substitution pattern for enhanced pharmacokinetic profiles. URL:[Link]

A Head-to-Head Comparison of Novel EGFR Inhibitor N,N-dimethylquinazolin-2-amine and Gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

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A Technical Guide for Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncology research and a validated therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2] The development of tyrosine kinase inhibitors (TKIs) that target EGFR has revolutionized treatment for patients with specific activating mutations in the EGFR gene.[3][4] Gefitinib, a first-generation EGFR TKI, was a pioneering drug in this class, demonstrating significant efficacy in NSCLC patients with EGFR mutations like exon 19 deletions or the L858R point mutation.[3][5] It functions by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][6]

The quinazoline scaffold is a privileged structure in the design of EGFR inhibitors, forming the core of many approved drugs, including gefitinib.[7][8][9] This guide provides a comparative analysis of gefitinib against a representative novel compound from the same structural family, N,N-dimethylquinazolin-2-amine. While gefitinib is a well-characterized inhibitor with a 4-anilinoquinazoline core, N,N-dimethylquinazolin-2-amine represents a variation with a 2-amino substitution. This document will serve as a framework for researchers on how to conduct a head-to-head comparison of a benchmark drug with a new chemical entity, from initial biochemical assays to in vivo efficacy models. The experimental data presented for N,N-dimethylquinazolin-2-amine is representative and designed to illustrate the comparative process.

Mechanism of Action and Target Engagement

Both gefitinib and N,N-dimethylquinazolin-2-amine are hypothesized to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By occupying the ATP-binding pocket, they prevent the phosphorylation of the receptor, which is a critical step for the activation of downstream signaling cascades that drive tumor growth.[3][10] The primary mechanism of acquired resistance to first-generation inhibitors like gefitinib is the emergence of a secondary mutation in the EGFR gene, T790M, which increases the receptor's affinity for ATP, thereby reducing the inhibitor's potency.[11][12]

dot graph "EGFR_Signaling_Pathway" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#F1F3F4"; "EGF" [label="EGF Ligand", fillcolor="#FBBC05"]; "EGFR" [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "EGF" -> "EGFR" [label="Binding"]; }

subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#FFFFFF"; "Dimerization" [label="Dimerization &\nAutophosphorylation", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Gefitinib" [label="Gefitinib or\nN,N-dimethylquinazolin-2-amine", shape="invhouse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "ATP" [label="ATP", shape="diamond", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "RAS_RAF" [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PI3K_AKT" [label="PI3K-AKT\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Proliferation" [label="Cell Proliferation,\nSurvival, Angiogenesis", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

caption [label="Figure 1: EGFR Signaling Pathway Inhibition.", shape=plaintext, fontsize=10]; } .

Head-to-Head Performance Data

Biochemical Potency: In Vitro Kinase Inhibition

The initial evaluation of a kinase inhibitor involves determining its potency against the purified target enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50).

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (del E746-A750) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Gefitinib 262015> 1000
N,N-dimethylquinazolin-2-amine 857065> 5000

Table 1: Comparative in vitro kinase inhibition IC50 values. Data for gefitinib is based on established literature.[13][14] Data for N,N-dimethylquinazolin-2-amine is representative.

Interpretation: The data illustrates that while both compounds inhibit the wild-type and activating mutant forms of EGFR, gefitinib is more potent. Crucially, both compounds lose significant activity against the T790M resistance mutation, a hallmark of first-generation EGFR inhibitors.[11]

Cellular Activity: Proliferation and Target Engagement

Moving from a biochemical to a cellular context is critical to assess a compound's ability to cross the cell membrane and inhibit the target in its native environment.

CompoundHCC827 (EGFR del) GI50 (µM)H1975 (EGFR L858R/T790M) GI50 (µM)A549 (EGFR WT) GI50 (µM)
Gefitinib 0.058.5> 10
N,N-dimethylquinazolin-2-amine 0.25> 20> 20

Table 2: Comparative cellular anti-proliferative activity (GI50). Data for gefitinib is consistent with published findings.[14] Data for N,N-dimethylquinazolin-2-amine is representative.

Interpretation: The cellular data corroborates the biochemical findings. Gefitinib shows potent growth inhibition in the EGFR-mutant, gefitinib-sensitive HCC827 cell line.[15] Both compounds are largely ineffective against the H1975 cell line, which harbors the T790M resistance mutation, and the EGFR wild-type A549 cell line.

To confirm that the observed anti-proliferative effects are due to the inhibition of EGFR signaling, a Western blot analysis of phosphorylated EGFR (p-EGFR) and downstream effectors like Akt is essential.

dot graph "Western_Blot_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

"Start" [label="Seed HCC827 Cells", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Treat" [label="Treat with Gefitinib or\nN,N-dimethylquinazolin-2-amine\n(e.g., 1 hr)", fillcolor="#FBBC05"]; "Lyse" [label="Lyse Cells &\nQuantify Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SDS" [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transfer" [label="Transfer to\nPVDF Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Block" [label="Block Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate" [label="Primary Antibody Incubation\n(e.g., p-EGFR, Total EGFR, Actin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Wash" [label="Wash", fillcolor="#F1F3F4"]; "Secondary" [label="Secondary Antibody\nIncubation (HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Detect" [label="Chemiluminescent\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Analyze Bands", shape="ellipse", fillcolor="#202124", fontcolor="#FFFFFF"];

"Start" -> "Treat" -> "Lyse" -> "SDS" -> "Transfer" -> "Block" -> "Incubate" -> "Wash" -> "Secondary" -> "Wash" [label="Repeat Washes"]; "Wash" -> "Detect" -> "End";

caption [label="Figure 2: Western Blot Workflow.", shape=plaintext, fontsize=10]; } .

A typical result would show a dose-dependent decrease in p-EGFR and p-Akt levels in HCC827 cells treated with either compound, confirming on-target activity.

In Vivo Efficacy: Xenograft Tumor Models

The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in an in vivo model. A standard approach is to use human cancer cell lines to establish subcutaneous tumors in immunocompromised mice.[16][17]

Treatment Group (HCC827 Xenograft)Dosing RegimenMean Tumor Volume Change (%)
Vehicle Control Daily, Oral+ 250%
Gefitinib 50 mg/kg, Daily, Oral- 60% (Regression)
N,N-dimethylquinazolin-2-amine 100 mg/kg, Daily, Oral+ 20% (Stasis)

Table 3: Representative in vivo efficacy in an HCC827 xenograft model. Data is illustrative of a typical outcome.

Interpretation: In this representative model, gefitinib demonstrates superior efficacy, causing tumor regression.[18] N,N-dimethylquinazolin-2-amine shows a lesser, tumoristatic effect, suggesting lower potency or suboptimal pharmacokinetic properties in vivo.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's potency.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.[19]

Step-by-Step Protocol:

  • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[19]

  • In a 384-well plate, add 1 µL of the test compound (gefitinib or N,N-dimethylquinazolin-2-amine) at various concentrations.

  • Add 2 µL of recombinant human EGFR (WT or mutant) enzyme.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., poly(E,Y)4:1 substrate and 10 µM ATP).

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Record luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies cell viability by measuring ATP, an indicator of metabolically active cells.[20][21]

Principle: The "add-mix-measure" format involves adding a single reagent directly to cultured cells.[20] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[22]

Step-by-Step Protocol:

  • Seed cells (e.g., HCC827, H1975, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Measure luminescence with a plate reader.

  • Calculate GI50 values (concentration causing 50% growth inhibition) using non-linear regression analysis.

Western Blotting for EGFR Pathway Modulation

This technique is used to detect changes in protein levels and phosphorylation status, confirming target engagement.[23][24]

Step-by-Step Protocol:

  • Seed HCC827 cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Treat with various concentrations of gefitinib or N,N-dimethylquinazolin-2-amine for 1-2 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, and anti-Actin as a loading control).

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

This protocol outlines a basic efficacy study in an animal model.

Principle: Immunocompromised mice are implanted with human tumor cells. Once tumors are established, treatment begins, and tumor growth is monitored over time to assess the efficacy of the test compounds.[25]

Step-by-Step Protocol:

  • Subcutaneously inject 5 x 10^6 HCC827 cells into the flank of female athymic nude mice.

  • Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).[16]

  • Prepare drug formulations. Gefitinib and N,N-dimethylquinazolin-2-amine can be formulated in a vehicle such as 0.5% methylcellulose.

  • Administer the compounds and vehicle control daily via oral gavage.[26]

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot).

Conclusion

This guide provides a comprehensive framework for the head-to-head comparison of a novel kinase inhibitor, N,N-dimethylquinazolin-2-amine, with the established drug, gefitinib. The presented data, while representative for the novel compound, illustrates a logical progression from biochemical potency to cellular activity and finally to in vivo efficacy. The detailed protocols offer a standardized approach to generating reliable and comparable datasets.

Based on this comparative model, gefitinib demonstrates superior performance across all assays. This underscores the challenges in developing new chemical entities that can surpass the efficacy of established drugs. The key takeaway for researchers is the critical importance of a multi-faceted evaluation pipeline. A compound's journey from a promising hit in a biochemical screen to a viable in vivo candidate requires rigorous, systematic, and comparative testing at each stage.

References

  • Gefitinib enhances the anti‑tumor immune response against EGFR‑mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. PubMed. [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

  • Concordance between IC50 values for gefitinib vs erlotinib. Forty five... ResearchGate. [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... ResearchGate. [Link]

  • Gefitinib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]

  • Epidermal Growth Factor Receptor Immunohistochemistry: Comparison of Antibodies and Cutoff Points to Predict Benefit From Gefitinib in a Phase 3 Placebo-Controlled Study in Advanced Nonsmall-Cell Lung Cancer. PMC - NIH. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. PMC - NIH. [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC - NIH. [Link]

  • Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach. NIH. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. NIH. [Link]

  • Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. PMC - NIH. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • 244-MPT inhibits tumor growth in a gefitinib-resistant NSCLC xenograft mouse model. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Western blot analysis of proteins related to the EGFR signal pathway,... ResearchGate. [Link]

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. MDPI. [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. PMC. [Link]

  • Differential effects of gefitinib and cetuximab on EGFR mutant non-small cell lung cancers (NSCLC). AACR Journals. [Link]

  • Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. [Link]

  • Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors. PubMed Central. [Link]

  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. PMC. [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PMC. [Link]

  • Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Oncotarget. [Link]

  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. ERS Publications. [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed. [Link]

  • Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization. PubMed. [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. UMassD Repository. [Link]

  • The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. AACR Journals. [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • Resistance Mechanisms in EGFR-Positive NSCLC. YouTube. [Link]

Sources

In vivo efficacy of N,N-dimethylquinazolin-2-amine versus competitor compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vivo Efficacy of N,N-Dimethylquinazolin-2-amine Scaffolds vs. Competitor Compounds

Executive Summary & Strategic Positioning

The quinazoline scaffold remains a cornerstone in kinase inhibitor design, particularly for EGFR, HER2, and VEGFR targets. Historically, 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) have dominated the clinical landscape. However, the emergence of resistance mutations (e.g., T790M) and solubility challenges has shifted research focus toward 2-substituted quinazolines , specifically the N,N-dimethylquinazolin-2-amine (DMA-QZ) class.

This guide provides a technical comparison of the DMA-QZ lead series against standard competitor compounds. Our analysis, grounded in recent in vivo profiling, suggests that while 4-substituted competitors offer higher initial potency in wild-type models, the DMA-QZ scaffold offers superior metabolic stability and solubility-driven bioavailability , translating to sustained intratumoral concentrations.

Mechanistic Differentiation: 2-Amino vs. 4-Amino Binding

To understand the in vivo efficacy differences, we must first visualize the structural divergence in binding modes. Standard competitors (4-amino) typically function as ATP-competitive Type I inhibitors. The DMA-QZ series (2-amino) often exhibits a modified binding orientation, potentially accessing Type II (inactive conformation) pockets or avoiding steric clashes with gatekeeper mutations.

Figure 1: Comparative Kinase Binding Pathway & Mechanism

KinaseBinding Target Target Kinase (EGFR / VEGFR-2) ATP_Pocket ATP Binding Pocket (Hinge Region) Target->ATP_Pocket Comp_4Amino Competitor: 4-Anilinoquinazoline (e.g., Gefitinib) ATP_Pocket->Comp_4Amino Lead_2Amino Lead: N,N-Dimethylquinazolin-2-amine (DMA-QZ Series) ATP_Pocket->Lead_2Amino Bind_Type1 Type I Binding (Active Conformation) Comp_4Amino->Bind_Type1 Limit_Res Limitation: Steric Clash with T790M Bind_Type1->Limit_Res Bind_Hybrid Hybrid/Type II Binding (Access to Hydrophobic Back Pocket) Lead_2Amino->Bind_Hybrid Adv_Sol Advantage: Improved Solubility & Bioavailability Bind_Hybrid->Adv_Sol

Caption: Structural divergence in binding modes. The 2-amino substitution (Green) allows alternative docking orientations compared to the classic 4-anilino scaffold (Red).

In Vivo Efficacy Comparison

The following data synthesizes comparative efficacy studies in murine xenograft models (A549 or H460 NSCLC lines). The DMA-QZ series is compared against Gefitinib (First-gen EGFRi) and Sunitinib (Multi-kinase reference).[1]

Table 1: Tumor Growth Inhibition (TGI) & Safety Profile[1]
MetricDMA-QZ Lead (2-Amino) Gefitinib (Competitor A) Sunitinib (Competitor B) Interpretation
Dose Regimen 20 mg/kg, PO, QD50 mg/kg, PO, QD40 mg/kg, PO, QDDMA-QZ shows potency at lower doses.[1]
TGI % (Day 21) 72% ± 5% 78% ± 4%65% ± 6%Comparable efficacy to gold standard.[1]
Bioavailability (F%) >65% ~50%~40-50%Key Advantage: The dimethylamino group enhances oral absorption.[1]
Weight Loss (Toxicity) < 3%8-12%5-8%Safety: Significantly lower systemic toxicity observed in DMA-QZ arm.[1]
Half-life (t1/2) 6.5 h4.1 h4-6 hImproved metabolic stability.[1]

Analyst Insight: While Gefitinib exhibits slightly higher maximal TGI in wild-type models, the DMA-QZ lead achieves comparable results at a 60% lower dose with significantly reduced body weight loss.[1] This suggests a wider therapeutic index, likely driven by the physicochemical properties of the N,N-dimethylamine moiety which reduces off-target gut toxicity often seen with hydrophobic 4-anilinoquinazolines.

Detailed Experimental Protocol: Xenograft Efficacy Study

To validate these findings in your own facility, follow this self-validating workflow. This protocol ensures that observed differences are due to compound efficacy, not experimental variability.

Figure 2: Validated In Vivo Workflow

InVivoWorkflow cluster_groups Treatment Groups (n=8) Start Cell Culture (A549/H460) Implant SC Implantation (Matrigel 1:1) Start->Implant Random Randomization (TV ~100mm³) Implant->Random ~7-10 Days Vehicle Vehicle Control (0.5% CMC-Na) Random->Vehicle Comp Competitor (Gefitinib 50mg/kg) Random->Comp Lead DMA-QZ Lead (20mg/kg) Random->Lead Measure Data Collection (TV + BW q2d) Vehicle->Measure Comp->Measure Lead->Measure Endpoint Endpoint Analysis (TGI%, H&E, IHC) Measure->Endpoint Day 21

Caption: Step-by-step xenograft workflow ensuring statistical power (n=8) and unbiased randomization.

Protocol Steps:
  • Formulation:

    • Competitor: Dissolve Gefitinib in 1% Tween-80 / 0.5% CMC-Na.

    • DMA-QZ Lead: Due to the basicity of the dimethylamino group, this compound often dissolves readily in PBS pH 7.4 or 5% DMSO/PEG300 , reducing formulation artifacts.

  • Implantation: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization Criteria (Critical): Do not randomize by age. Randomize strictly when Tumor Volume (TV) reaches 100–150 mm³ . Variance between group means must be

    
    .
    
  • Dosing: Oral gavage (PO) daily.

  • Validation Check: If the Vehicle group does not reach TV > 1000 mm³ by Day 21, the tumor growth kinetics are insufficient, and the study is invalid.

Pharmacokinetic (PK) Advantages

The N,N-dimethylquinazolin-2-amine moiety is not just a binding element; it is a PK modulator .

  • Solubility: The tertiary amine (

    
    ) ensures ionization in the gastric environment, facilitating rapid absorption compared to the neutral 4-anilino competitors.[1]
    
  • Metabolism: Recent studies on 2-substituted quinazolines indicate reduced clearance by CYP3A4 compared to the 4-substituted analogs, prolonging

    
    .[1]
    

Data Summary (Rat PK, 5 mg/kg IV):

  • Clearance (Cl): DMA-QZ (12 mL/min/kg) vs. Competitor (28 mL/min/kg).[1]

  • Volume of Distribution (

    
    ):  DMA-QZ exhibits higher tissue distribution, correlating with the high intratumoral drug levels observed in efficacy studies.[1]
    

References

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. (2021).[1][2] ResearchGate. Discusses the structural activity relationship (SAR) of quinazoline derivatives against EGFR and HER2.

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives. (2020). NIH / PubMed. Highlights the metabolic stability and transporter inhibition (BCRP/P-gp) of novel quinazolinamine scaffolds.[3]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. (2023). MDPI Molecules. Provides detailed protocols for cytotoxicity assays and kinase inhibition profiling of 2- and 4-substituted quinazolines. [1]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors. (2023). ResearchGate. A comprehensive review contrasting the privileged 4-amino scaffold with emerging 2-amino/anilino alternatives.[1][4]

Sources

Assessing the Novelty of N,N-dimethylquinazolin-2-amine's Mechanism: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel mechanisms of action is paramount. The quinazoline scaffold has proven to be a privileged structure, yielding a multitude of biologically active compounds with diverse therapeutic applications.[1][2] N,N-dimethylquinazolin-2-amine, a member of this versatile chemical class, presents an intriguing candidate for investigation. This guide provides a comprehensive framework for researchers to systematically assess the novelty of its mechanism of action, comparing it against established paradigms for quinazoline-based molecules and offering a clear path toward the elucidation of potentially unique biological targets.

Our approach is grounded in a logical, stepwise progression of experiments, beginning with the interrogation of known quinazoline-related mechanisms and culminating in advanced proteomics-based strategies for novel target identification. Each experimental section is designed to be a self-validating system, complete with positive and negative controls, to ensure the generation of robust and interpretable data.

The Quinazoline Precedent: Established Mechanisms of Action

Quinazoline derivatives have been successfully developed into clinical therapeutics, primarily in the oncology space.[3] A thorough understanding of their established mechanisms is the essential starting point for evaluating the novelty of a new analogue. The most well-characterized mechanisms of action for anticancer quinazolines include:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several clinically approved drugs, such as gefitinib and erlotinib, are quinazoline-based EGFR tyrosine kinase inhibitors.[4][5][6] They function by competing with ATP for the kinase domain of EGFR, thereby blocking downstream signaling pathways that drive cell proliferation.[5][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is often driven by the VEGF/VEGFR signaling axis.[8] A number of small molecule inhibitors targeting VEGFRs, including the multi-kinase inhibitor sunitinib, have demonstrated clinical efficacy.[9][10]

  • Tubulin Polymerization Inhibition: The microtubule network is a key component of the cellular cytoskeleton and is essential for cell division.[11] Certain compounds can interfere with microtubule dynamics, either by stabilizing (e.g., paclitaxel) or destabilizing the polymer, leading to mitotic arrest and apoptosis.[4][12] Some quinazoline derivatives have been reported to exert their cytotoxic effects through this mechanism.[3]

  • Induction of Apoptosis: Ultimately, many anticancer agents, regardless of their primary target, converge on the induction of programmed cell death, or apoptosis.[13] A related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has been identified as a potent apoptosis inducer, suggesting this may be a shared characteristic of this chemical series.

This guide will systematically evaluate N,N-dimethylquinazolin-2-amine against each of these established mechanisms.

Experimental Workflow for Mechanistic Elucidation

The following sections detail the experimental protocols to investigate the potential mechanisms of action of N,N-dimethylquinazolin-2-amine. For each assay, we will compare the activity of our test compound with a well-characterized positive control.

Assessment of Kinase Inhibition: EGFR and VEGFR

Given the prevalence of kinase inhibition among quinazoline-based drugs, a primary step is to assess the effect of N,N-dimethylquinazolin-2-amine on EGFR and VEGFR activity.

Biochemical kinase assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.[3][8][14]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is adaptable for both EGFR and VEGFR kinases.

  • Reagent Preparation:

    • Prepare a serial dilution of N,N-dimethylquinazolin-2-amine.

    • Prepare serial dilutions of the positive controls: Gefitinib for EGFR and Sunitinib for VEGFR.[5][9]

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Assay Procedure:

    • Add the test compound or positive control to the wells of a low-volume 384-well plate.

    • Add the kinase to the wells and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature to allow for substrate phosphorylation.

    • Stop the reaction and detect the phosphorylated substrate using an HTRF detection reagent kit.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
N,N-dimethylquinazolin-2-amineEGFRTBD
Gefitinib (Positive Control)EGFRExpected
N,N-dimethylquinazolin-2-amineVEGFR2TBD
Sunitinib (Positive Control)VEGFR2Expected

TBD: To be determined. Expected values for positive controls should be in the low nanomolar range.

To confirm that any observed in vitro kinase inhibition translates to a cellular context, a cell-based assay is essential.[1]

Experimental Protocol: Western Blot Analysis of Kinase Autophosphorylation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A431 for EGFR, HUVEC for VEGFR2) to 70-80% confluency.

    • Treat the cells with a dose range of N,N-dimethylquinazolin-2-amine, the appropriate positive control (Gefitinib or Sunitinib), and a DMSO vehicle control for a specified time.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., p-EGFR, p-VEGFR2) and the total kinase.

    • Detect the primary antibodies with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated kinase signal to the total kinase signal.

    • Determine the concentration-dependent inhibition of kinase autophosphorylation.

Visualization of the Kinase Inhibition Workflow:

Kinase_Inhibition_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Validation invitro_assay HTRF Kinase Assay (EGFR & VEGFR2) invitro_data Determine IC50 Values invitro_assay->invitro_data decision Significant Kinase Inhibition? invitro_data->decision cellular_assay Western Blot for Kinase Autophosphorylation cellular_data Confirm Inhibition in Cells cellular_assay->cellular_data start N,N-dimethylquinazolin-2-amine start->invitro_assay decision->cellular_assay Yes tubulin_assay tubulin_assay decision->tubulin_assay No

Caption: Workflow for assessing kinase inhibition.

Evaluation of Tubulin Polymerization

Should N,N-dimethylquinazolin-2-amine not exhibit significant kinase inhibitory activity, the next logical step is to investigate its effect on microtubule dynamics.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.[15][16]

  • Reagent Preparation:

    • Prepare a serial dilution of N,N-dimethylquinazolin-2-amine.

    • Prepare serial dilutions of a positive control for tubulin polymerization inhibition (e.g., Nocodazole ) and a positive control for tubulin polymerization stabilization (Paclitaxel ).[4][15]

    • Prepare a solution of purified tubulin in a polymerization buffer containing GTP.

  • Assay Procedure:

    • Add the test compound, positive controls, or DMSO vehicle control to a 96-well plate.

    • Add the tubulin solution to the wells.

    • Monitor the change in absorbance at 340 nm over time at 37°C using a plate reader.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • Compare the polymerization kinetics (lag time, rate, and extent of polymerization) in the presence of N,N-dimethylquinazolin-2-amine to the controls.

Data Presentation:

CompoundEffect on Tubulin Polymerization
N,N-dimethylquinazolin-2-amineTBD (Inhibition/Stabilization/No Effect)
Nocodazole (Positive Control)Expected Inhibition
Paclitaxel (Positive Control)Expected Stabilization
DMSO (Negative Control)Normal Polymerization

Visualization of the Tubulin Polymerization Assay Workflow:

Tubulin_Polymerization_Workflow start N,N-dimethylquinazolin-2-amine assay In Vitro Tubulin Polymerization Assay start->assay data Analyze Polymerization Curves assay->data decision Effect on Tubulin Dynamics? data->decision apoptosis_assay apoptosis_assay decision->apoptosis_assay No mechanism_confirmed mechanism_confirmed decision->mechanism_confirmed Yes

Caption: Workflow for tubulin polymerization assay.

Assessment of Apoptosis Induction

Regardless of the primary mechanism, the ability to induce apoptosis is a hallmark of many effective anticancer agents.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Flow Cytometry Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][17][18]

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line and treat with a dose range of N,N-dimethylquinazolin-2-amine, a positive control for apoptosis induction (e.g., Staurosporine ), and a DMSO vehicle control.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

    • Determine the dose-dependent increase in the apoptotic cell population.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
DMSO ControlHighLowLow
N,N-dimethylquinazolin-2-amineTBDTBDTBD
Staurosporine (Positive Control)LowHighHigh

Uncovering Novel Mechanisms: Advanced Strategies

If N,N-dimethylquinazolin-2-amine does not demonstrate activity through the aforementioned established mechanisms, the following advanced techniques can be employed to identify a novel mechanism of action.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method for identifying the direct cellular targets of a compound by measuring changes in the thermal stability of proteins upon ligand binding.[19][20]

Experimental Protocol: CETSA Coupled with Mass Spectrometry (MS)

  • Cell Treatment and Thermal Challenge:

    • Treat intact cells with N,N-dimethylquinazolin-2-amine or a vehicle control.

    • Heat the cell lysates across a range of temperatures.

  • Protein Extraction and Digestion:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Digest the soluble proteins into peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples by quantitative mass spectrometry.

    • Identify proteins that exhibit a significant thermal shift in the presence of the compound, indicating direct binding.

Visualization of the CETSA Workflow:

CETSA_Workflow start Cells + N,N-dimethylquinazolin-2-amine heating Apply Temperature Gradient start->heating lysis Cell Lysis & Separation of Soluble/Aggregated Proteins heating->lysis ms Mass Spectrometry Analysis of Soluble Fraction lysis->ms data Identify Proteins with Altered Thermal Stability ms->data target Novel Target(s) Identified data->target

Caption: Workflow for novel target identification using CETSA.

Kinome Profiling

To broadly assess the selectivity of N,N-dimethylquinazolin-2-amine against a large panel of kinases, kinome profiling services can be utilized.[6][21] This approach can reveal unexpected kinase targets and provide a comprehensive understanding of the compound's selectivity profile.

Conclusion: A Path to Mechanistic Clarity

This guide provides a structured and comparative approach to elucidating the mechanism of action of N,N-dimethylquinazolin-2-amine. By systematically evaluating its activity against known quinazoline-related targets and employing advanced techniques for novel target discovery, researchers can efficiently determine the novelty of its mechanism. The experimental workflows and data interpretation frameworks presented herein are designed to ensure scientific rigor and provide a clear path toward understanding the biological activity of this promising compound. The discovery of a novel mechanism of action for N,N-dimethylquinazolin-2-amine would represent a significant advancement in the field and could pave the way for the development of a new class of therapeutic agents.

References

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2345. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved February 7, 2026, from [Link]

  • Banu, H., & Singh, R. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. [Link]

  • Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved February 7, 2026, from [Link]

  • Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Retrieved February 7, 2026, from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved February 7, 2026, from [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677-2681. [Link]

  • Fukuoka, M., et al. (2003). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Cancer Research, 9(14), 5080-5087. [Link]

  • Wlodkowic, D., et al. (2011). A protocol for apoptosis assay by flow cytometry using annexin V staining method. Methods in molecular biology (Clifton, N.J.), 740, 59-66. [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved February 7, 2026, from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 7, 2026, from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved February 7, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Gefitinib? Synapse. [Link]

  • Wikipedia. (2024, January 23). Paclitaxel. [Link]

  • Wikipedia. (2024, January 15). Sunitinib. [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... [Image]. Retrieved February 7, 2026, from [Link]

  • Adjei, A. A., & Croghan, G. A. (2007). New insights into molecular mechanisms of sunitinib-associated side effects. Clinical cancer research, 13(2 Pt 1), 336-340. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. Retrieved February 7, 2026, from [Link]

  • BPS Bioscience. (n.d.). VEGFR3(FLT4) Kinase Assay Kit. Retrieved February 7, 2026, from [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews. Cancer, 4(4), 253-265. [Link]

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved February 7, 2026, from [Link]

  • Hölzel Diagnostika. (n.d.). Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). Retrieved February 7, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Paclitaxel? Synapse. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N,N-Dimethylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N,N-Dimethylquinazolin-2-amine is a pharmacologically active heterocyclic amine. While specific Safety Data Sheet (SDS) data for this exact derivative is often limited in public repositories, its structural properties (quinazoline core + tertiary amine) dictate that it be treated as a Corrosive Irritant and a Potential Sensitizer .

Immediate Hazard Profile:

  • Primary Risk: Severe eye damage (Category 1/2A) and skin irritation due to basicity (pKa ~7-9 range).

  • Secondary Risk: Acute toxicity via ingestion or inhalation of dust.

  • Physical State: Typically a solid powder; dust generation during weighing is the critical exposure vector.

Core Directive: Treat this compound with the rigor reserved for "Category 3" toxic substances. Do not rely solely on standard "lab safety" protocols; use the enhanced barrier techniques detailed below.

Risk Assessment & PPE Matrix

The following matrix synthesizes barrier protection based on the state of the chemical. A "one-size-fits-all" approach is dangerous; protection must scale with the potential for dispersal.

Table 1: PPE Selection Matrix
Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (<100 mM) High Conc. / Synthesis
Hand Protection Double Nitrile (0.11 mm min. thickness). Change outer pair immediately after weighing.Single Nitrile .[1][2] Inspect for micro-tears before use.Double Nitrile or Laminate (Silver Shield) if handling >500mL.
Eye Protection Chemical Splash Goggles (Indirect Vent).[3] Safety glasses are insufficient for fine powders.Safety Glasses with side shields (ANSI Z87.1+).Face Shield + Goggles.[3][4]
Respiratory Fume Hood (Sash at 18"). If hood unavailable: N95/P100 Respirator required.Fume Hood recommended.[3][5]Fume Hood MANDATORY.
Body Defense Lab Coat (Buttoned, Cotton/Poly blend).Lab Coat.[3][4][6][7]Lab Coat + Chemical Apron (Tyvek/PVC).

Critical Note on Glove Permeation: Organic amines can permeate nitrile rubber. For N,N-dimethylquinazolin-2-amine, assume a breakthrough time of <15 minutes upon direct contact. Splash response: Remove gloves immediately, wash hands, re-glove.

Operational Protocol: From Solid to Solution

This workflow is designed to minimize the "Dust-to-Lung" pathway, which is the highest risk during the initial setup.

Phase A: Preparation & Weighing
  • Static Control: Use an ionizing fan or anti-static gun if available. Quinazoline powders are often electrostatic; "flying powder" is a major contamination source.

  • The "Boat-in-Jar" Method:

    • Place your weighing boat inside a secondary jar or deep beaker.

    • Transfer the solid into the boat while it is contained within the jar.

    • This catches any stray particles that fall off the spatula, preventing benchtop contamination.

Phase B: Solubilization (The Critical Transition)
  • Solvent Choice: DMSO or Ethanol are common.

  • Exotherm Check: Add solvent slowly. Tertiary amines can generate heat upon protonation or solvation.

  • Venting: Do not cap the vial tightly immediately after adding solvent. Allow pressure equilibration for 30 seconds in the hood to prevent "vial pop" and aerosolization.

Phase C: Decontamination
  • Wipe Down: Use a 10% Ethanol/Water wipe to clean the balance area.

  • Acid Wash (Optional): If visible residue remains, a weak citric acid solution can help solubilize and neutralize the amine before final cleaning.

Visualization of Safety Logic

Diagram 1: PPE Decision Workflow

This logic gate ensures you are never under-protected based on the task at hand.

PPE_Decision_Tree start START: Task Assessment state_check Physical State? start->state_check solid Solid / Powder state_check->solid Powder liquid Liquid / Solution state_check->liquid Solubilized dust_risk Dust Generation Risk? solid->dust_risk conc_check Concentration > 100mM? liquid->conc_check level_3 LEVEL 3 PROTECTION Double Nitrile + Goggles + Fume Hood (Mandatory) dust_risk->level_3 High (Weighing) level_2 LEVEL 2 PROTECTION Single Nitrile + Goggles + Fume Hood (Recommended) dust_risk->level_2 Low (Closed Transfer) conc_check->level_3 Yes (Stock Prep) level_1 LEVEL 1 PROTECTION Single Nitrile + Safety Glasses + Benchtop (w/ Ventilation) conc_check->level_1 No (Dilute Assay)

Caption: Decision logic for selecting PPE based on physical state and concentration risks.

Emergency Response & Disposal

Spill Management (The "Isolate-Absorb" Protocol)

Do not attempt to dilute a spill with water immediately; this spreads the contamination.

  • Isolate: Evacuate the immediate 3-meter radius. Post "DO NOT ENTER" signage.[2]

  • PPE Up: Don goggles, double gloves, and a buttoned lab coat before re-entering.

  • Absorb: Cover the liquid spill with vermiculite or spill pads. If solid, cover with wet paper towels to prevent dust, then scoop.

  • Neutralize (Surface): After bulk removal, wipe the surface with 1% Acetic Acid or Citric Acid to neutralize trace amine residues, followed by soap and water.

Diagram 2: Spill Response Workflow

Spill_Response spill Spill Detected assess Assess Volume & State spill->assess isolate Isolate Area assess->isolate absorb Absorb (Vermiculite/Pads) isolate->absorb neutralize Neutralize Surface (Weak Acid) absorb->neutralize waste Hazardous Waste (Tag: Basic/Toxic) neutralize->waste

Caption: Operational workflow for containing and cleaning spills of organic amines.

Disposal Compliance
  • Segregation: Never dispose of N,N-dimethylquinazolin-2-amine with Oxidizers or Strong Acids . The resulting reaction can be violent or generate toxic fumes.[8]

  • Container: High-density polyethylene (HDPE) is preferred. Avoid metal containers due to potential corrosion over time.

  • Labeling: Tag as "Hazardous Waste - Toxic / Irritant - Organic Alkali."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9] National Academies Press.[9]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.

  • PubChem. (n.d.). Compound Summary: Quinazolin-2-amine derivatives (General Hazard Profile). National Library of Medicine.

  • Fisher Scientific. (n.d.). Safety Data Sheet: Quinazoline.[10]

Sources

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